Gardenin D
Description
See also: Tangerine peel (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-12-6-5-9(7-10(12)20)13-8-11(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-8,20,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSOZCDDAULPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183463 | |
| Record name | Gardenin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29202-00-4 | |
| Record name | Gardenin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29202-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardenin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029202004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardenin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARDENIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HPZ0E3R1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Gardenin D: An Overview of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxyflavone found in Isodon rubescens var. lushiensis, has emerged as a molecule of interest for its potential therapeutic properties. Preclinical studies have indicated that this compound possesses both cytotoxic and antioxidant activities. This technical guide provides a summary of the currently available data on the mechanism of action of this compound, with a focus on its effects on cancer cells and its antioxidant potential. Due to the limited availability of detailed public data, this document summarizes the foundational findings and directs researchers to the primary literature for more in-depth information.
Core Biological Activities
The primary biological activities attributed to this compound are its cytotoxic and antiperoxidant effects. These activities suggest potential applications in oncology and in conditions associated with oxidative stress.
Cytotoxic Activity
A key study by Han et al. (2003) identified this compound as a constituent of Isodon rubescens var. lushiensis and evaluated its cytotoxic effects.[1][2] While the publication's abstract indicates that a panel of compounds including this compound was tested against K562 leukemia cells, the specific quantitative data for this compound's activity (e.g., IC50 value) is not provided in the publicly available abstract. Researchers are encouraged to consult the full-text article for detailed experimental protocols and results.
Antiperoxidant Activity
This compound has been reported to exhibit antiperoxidant properties. A study cited in Dr. Duke's Phytochemical and Ethnobotanical Databases indicates that this compound has an IC50 of 140 µM in an antiperoxidant assay. This finding suggests that this compound can inhibit lipid peroxidation, a key process in cellular damage mediated by oxidative stress.
Summary of Quantitative Data
The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key finding.
| Biological Activity | Assay/Model | Result (IC50) | Reference |
| Antiperoxidant | Not Specified | 140 µM | Planta Medica, 57: A110, 1991 |
Note: The specific details of the antiperoxidant assay are not available in the cited abstract.
Experimental Protocols
Detailed experimental protocols for the cytotoxic and antiperoxidant activities of this compound are not available in the publicly accessible literature. To replicate or build upon these findings, it is essential to obtain the full-text versions of the following publications:
-
For Cytotoxic Activity: Han QB, Zhao AH, Zhang JX, et al. Cytotoxic constituents of Isodon rubescens var. lushiensis. J Nat Prod. 2003 Oct;66(10):1391-4.[1][2]
-
For Antiperoxidant Activity: The specific article within Planta Medica, 1991, Volume 57, Page A110 that details this finding.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways and molecular mechanisms underlying the cytotoxic and antioxidant effects of this compound have not been elucidated in the available literature. Based on the known mechanisms of other flavonoids with similar structures, potential avenues of investigation could include:
-
Induction of Apoptosis: Many flavonoids exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases.
-
Cell Cycle Arrest: Flavonoids can also inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints (e.g., G1/S or G2/M). This often involves the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
-
Modulation of Oxidative Stress Pathways: The antioxidant activity of flavonoids can be attributed to their ability to scavenge free radicals directly or to upregulate endogenous antioxidant defense mechanisms. Key signaling pathways involved in the oxidative stress response include the Nrf2-ARE pathway.
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound, based on common experimental approaches in pharmacology and cell biology.
Caption: A hypothetical experimental workflow to elucidate the mechanism of action of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a bioactive natural product with cytotoxic and antioxidant properties. However, a detailed understanding of its mechanism of action is currently lacking in the public domain. To advance the therapeutic potential of this compound, future research should focus on:
-
Confirming and Quantifying Cytotoxicity: Determining the IC50 values of this compound in a broader panel of cancer cell lines.
-
Elucidating the Mechanism of Cell Death: Investigating whether this compound induces apoptosis, necrosis, or other forms of cell death, and identifying the key molecular players involved.
-
Investigating Cell Cycle Effects: Determining if this compound causes cell cycle arrest and at which phase.
-
Characterizing Antioxidant Mechanisms: Exploring the specific pathways through which this compound mitigates oxidative stress.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and other relevant diseases.
A thorough investigation of these areas will be crucial for determining the potential of this compound as a lead compound for drug development. Researchers are strongly encouraged to seek out the primary literature to obtain the detailed experimental data necessary to build upon these initial findings.
References
An In-Depth Technical Guide to Gardenin D: Natural Sources, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxyflavone (PMF), has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Occurrence and Abundance of this compound
This compound is a naturally occurring flavonoid found in a select number of plant species. Its primary sources are the fruits of Gardenia jasminoides Ellis and the gum resin of Gardenia lucida. Additionally, it has been reported in Citrus reticulata (tangerine) peels and in the plant Thymus vulgaris. The concentration of this compound in these natural matrices can vary depending on factors such as the specific plant part, geographical location, and harvesting time.
Table 1: Natural Sources and Reported Quantitative Data for this compound
| Plant Species | Part | Reported Concentration/Yield | Citation(s) |
| Gardenia lucida | Gum Resin | Isolated as one of several polymethoxyflavones; specific yield not detailed in the reviewed literature. | [1] |
| Gardenia jasminoides | Fruit | While a rich source of flavonoids, specific quantitative data for this compound is not readily available in the reviewed literature. | |
| Citrus reticulata | Peel | Reported as a constituent; however, quantitative analysis in the reviewed literature focuses on other flavonoids like hesperidin and nobiletin. | |
| Thymus vulgaris | Aerial Parts | Reported as a constituent; quantitative data in the reviewed literature primarily focuses on essential oil components like thymol. | |
| Isodon rubescens var. lushiensis | Leaves | Isolated from this plant, indicating it as a potential source. | [2] |
Note: The reviewed literature did not provide specific quantitative yields for this compound from its primary sources. The table reflects the identification of this compound in these plants, with a lack of detailed concentration data being a current research gap.
Biosynthesis of this compound
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which begins with the phenylpropanoid pathway, and is then elaborated by a series of hydroxylation and O-methylation steps. As a polymethoxyflavone, the final steps in its synthesis are catalyzed by specific O-methyltransferases (OMTs).
The core pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) produces p-Coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway.
Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a chalcone intermediate. Chalcone Isomerase (CHI) then converts this chalcone into a flavanone, a key branch point in flavonoid biosynthesis. To form the flavone backbone of this compound, a Flavone Synthase (FNS) is required.
The specific sequence of hydroxylation and methylation that leads to the final structure of this compound (5,3'-dihydroxy-6,7,8,4'-tetramethoxyflavone) is not yet fully elucidated. However, it is understood that a series of hydroxylases introduce hydroxyl groups onto the flavone backbone, which are then sequentially methylated by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The substrate specificity of these OMTs is a critical determinant of the final methoxylation pattern.[3][4][5]
Experimental Protocols
A detailed, step-by-step experimental protocol for the isolation and purification of this compound is not explicitly available in a single reviewed publication. However, based on the established methods for isolating polymethoxyflavones from plant matrices, a representative protocol can be constructed. This typically involves extraction with organic solvents, followed by chromatographic separation.
Representative Protocol for the Extraction and Isolation of this compound
1. Extraction:
-
Plant Material: Air-dried and powdered gum resin of Gardenia lucida or fruits of Gardenia jasminoides.
-
Solvent: Methanol or a mixture of chloroform and methanol.
-
Procedure:
-
Macerate the powdered plant material with the solvent at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation (Optional):
-
The crude extract can be subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the crude extract or the enriched fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound from the column chromatography and concentrate them.
-
Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. An isocratic or gradient elution can be employed.
-
Monitor the elution at a suitable UV wavelength (typically around 254 nm or 340 nm for flavonoids) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Signaling Pathways Modulated by Gardenins
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related "gardenin" compounds, such as Gardenin A and Gardenin B, provides valuable insights into its potential mechanisms of action. These studies suggest that this compound likely exerts its biological effects through the modulation of key signaling cascades involved in inflammation and apoptosis.
Anti-Inflammatory Signaling:
Studies on Gardenin A have demonstrated its ability to activate the NRF2-regulated antioxidant pathway and inhibit the NF-κB-dependent pro-inflammatory pathway.[6][7][8] The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. It is plausible that this compound shares this ability to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Apoptosis Signaling:
Research on Gardenin B has shown that it can induce apoptosis in cancer cells through the activation of both the extrinsic and intrinsic apoptotic pathways.[9][10] This involves the activation of multiple caspases, which are key executioner proteins in programmed cell death. Given the structural similarity, this compound may also possess pro-apoptotic properties by modulating caspase activity.
Other Potential Pathways:
The PI3K/Akt signaling pathway is another critical regulator of cell survival, proliferation, and apoptosis. Many flavonoids are known to modulate this pathway. While direct evidence for this compound is lacking, its reported antiproliferative activities suggest that it might interact with components of the PI3K/Akt pathway.[11][12][13][14][15]
Conclusion
This compound is a promising polymethoxyflavone with significant therapeutic potential. While its natural sources have been identified, further research is required to quantify its abundance in these plants and to develop optimized and standardized protocols for its extraction and purification. Elucidating the specific enzymes and regulatory mechanisms involved in its biosynthesis will be crucial for metabolic engineering approaches to enhance its production. Furthermore, detailed investigations into the specific molecular targets and signaling pathways modulated by this compound will be essential for the rational design of novel therapeutics based on this natural product. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]
- 9. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Biological Activities of Gardenin D: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin D, a polymethoxyflavone found in plants such as Gardenia lucida and Isodon rubescens, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antiproliferative, antioxidant, and anti-inflammatory properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation and drug development efforts. While research specifically on this compound is still developing, this guide draws upon existing data and knowledge of related flavonoids to present a thorough resource for the scientific community.
Introduction
Flavonoids are a diverse group of plant secondary metabolites recognized for their broad spectrum of biological activities. Among these, polymethoxyflavones (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability. This compound, a member of the PMF subclass, has demonstrated potential as a therapeutic agent. This guide aims to consolidate the current understanding of this compound's biological effects and provide a practical framework for researchers exploring its pharmacological applications.
Antiproliferative Activity
This compound has been shown to exhibit antiproliferative activity against various cancer cell lines. The primary mechanism of this activity is believed to involve the induction of apoptosis and arrest of the cell cycle.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. While a comprehensive screening of this compound against a wide array of cancer cell lines is not extensively documented in publicly available literature, some studies provide key data points.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Lung | Lung Cancer | 12.82 ± 0.67 | [1] |
| Breast | Breast Cancer | Not Specified | [1] |
| Colon | Colon Cancer | Not Specified | [1] |
| Hepatic | Liver Cancer | Not Specified | [1] |
| Leukaemia | Leukaemia | Not Specified | [1] |
| Keratinocytes | Skin (Non-cancerous) | > 94.63 | [1] |
Note: The available data often groups this compound with other polymethoxyflavones, and specific IC50 values for each cell line are not always individually reported. Further targeted studies are required to establish a comprehensive IC50 profile for this compound.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The antiproliferative effects of many flavonoids, including those structurally similar to this compound, are attributed to their ability to induce programmed cell death (apoptosis) and halt the progression of the cell cycle.
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.
References
Gardenin D: A Technical Guide on its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin D, a polymethoxyflavone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and putative biological mechanisms of this compound. Detailed experimental protocols for assessing its cellular effects are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a flavonoid characterized by a C6-C3-C6 backbone. Its structure is distinguished by the presence of multiple methoxy groups and two hydroxyl groups.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | [1] |
| Molecular Formula | C₁₉H₁₈O₈ | [1][2][3] |
| CAS Number | 29202-00-4 | [1][2][4] |
| PubChem CID | 3080750 | [1] |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | [1] |
| InChI | InChI=1S/C19H18O8/c1-23-12-6-5-9(7-10(12)20)13-8-11(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-8,20,22H,1-4H3 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 374.34 g/mol | [2][3] |
| Appearance | White to light yellow solid powder | [2] |
| Purity (commercial) | ≥98% | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| XLogP3-AA (Predicted) | 2.9 | [6] |
| Melting Point | Not reported in the searched literature | |
| Boiling Point | Not reported in the searched literature | |
| pKa | Not reported in the searched literature |
Biological Activity and Putative Signaling Pathways
This compound has demonstrated significant antioxidant and antiproliferative activities against a range of cancer cell lines, including lung, breast, colon, hepatic, and leukemia cells.[7] While the precise molecular mechanisms of this compound are still under investigation, the activities of structurally related flavonoids suggest a likely mode of action involving the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
A probable mechanism is the inhibition of the PI3K/Akt signaling pathway, a critical cascade that is often hyperactivated in cancer.[5][8] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest. The closely related compound, Gardenin B, has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of initiator caspases (caspase-2, -8, -9) and executioner caspases (caspase-3).[9][10] It is plausible that this compound shares a similar mechanism.
Caption: Putative signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7][14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viable).
Western Blot Analysis of PI3K/Akt Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself.
Caption: Workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10% or 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for this pathway include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Mouse anti-β-actin (as a loading control)[15]
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[1]
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Akt bands to the total Akt bands to determine the relative level of Akt activation. Normalize all values to the loading control (β-actin) to account for any variations in protein loading.
Conclusion
This compound is a promising natural compound with demonstrated antiproliferative properties. This guide provides a foundational understanding of its chemical nature and a framework for investigating its biological effects. The proposed involvement in the PI3K/Akt pathway, based on evidence from related flavonoids, offers a clear direction for future mechanistic studies. The detailed experimental protocols provided herein are intended to standardize methodologies and accelerate the exploration of this compound as a potential therapeutic agent.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. GSRS [precision.fda.gov]
- 14. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Antiproliferative Potential of Gardenin D: A Technical Guide for Cancer Research
An In-depth Examination of a Promising Polymethoxyflavone in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the antiproliferative effects of Gardenin D, a polymethoxyflavone found in plants such as Gardenia lucida and Citrus reticulata[1]. While direct and extensive research on this compound's anticancer properties is emerging, this document synthesizes the available data and extrapolates from closely related polymethoxyflavones to provide a comprehensive overview for the scientific community. This guide covers the cytotoxic activity, proposed mechanisms of action involving key signaling pathways, and detailed experimental protocols relevant to the study of this compound and similar compounds.
Quantitative Analysis of Antiproliferative Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from closely related polymethoxyflavones, such as Gardenin B, provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available quantitative data for Gardenin B and a dihydroxy-pentamethoxyflavone (DH-PMF) isolated from Gardenia obtusifolia, which serves as a relevant proxy for understanding the potential efficacy of this compound.
Table 1: IC50 Values of Gardenin B in Human Leukemia Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Gardenin B | HL-60 (Promyelocytic Leukemia) | 1.6 | MTT Assay | [2] |
| Gardenin B | U-937 (Histiocytic Lymphoma) | 3.0 | MTT Assay | [2] |
Table 2: Antiproliferative Effects of a Dihydroxy-pentamethoxyflavone (DH-PMF) from Gardenia obtusifolia
| Cancer Cell Line | Concentration (µM) | % Inhibition of Cell Proliferation | Assay | Reference |
| KBM-5 (Chronic Myeloid Leukemia) | 10 | ~50% | MTT Assay | [3] |
| KBM-5 (Chronic Myeloid Leukemia) | 20 | ~75% | MTT Assay | [3] |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Research on polymethoxyflavones suggests that their antiproliferative effects are mediated through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Flavonoids, including those structurally similar to this compound, have been shown to induce cell cycle arrest, primarily at the G1/G0 or G2/M phases.[4] This is often achieved by modulating the expression of key cell cycle regulatory proteins. For instance, a dihydroxy-pentamethoxyflavone from Gardenia has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors p21WAF1/CIP1 and p27KIP1, while reducing the expression of cyclin D1, CDC2, and c-MYC.[3] The upregulation of p21 and p27 leads to the inhibition of CDK-cyclin complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting cell cycle progression.[4]
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Polymethoxyflavones have been demonstrated to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence from studies on related compounds suggests that this compound may induce apoptosis by:
-
Activating Caspases: The apoptotic cascade is executed by a family of cysteine proteases known as caspases. Treatment with a Gardenia-derived dihydroxy-pentamethoxyflavone has been shown to activate initiator caspases-8 and -9, as well as the executioner caspase-3.[3]
-
Modulating Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. Flavonoids can alter this balance to favor apoptosis.
-
Disrupting Mitochondrial Membrane Potential: The activation of the intrinsic pathway often involves the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.
Core Signaling Pathways Modulated by this compound and Related Flavonoids
The antiproliferative effects of polymethoxyflavones are orchestrated through their interaction with key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its constitutive activation is a common feature in many cancers.[5] A dihydroxy-pentamethoxyflavone from Gardenia has been shown to inhibit the activation of Akt and its downstream target, glycogen synthase kinase 3 beta (GSK3β).[3] By inhibiting this pathway, this compound may suppress the survival signals that protect cancer cells from apoptosis.
Figure 1: Proposed inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of the MAPK pathway is frequently observed in cancer.[7] Flavonoids have been shown to modulate MAPK signaling, often leading to the induction of apoptosis.[8]
Figure 2: Potential modulation of MAPK signaling pathways by this compound.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell survival, and proliferation.[9] Constitutive activation of NF-κB is a hallmark of many cancers, where it promotes the expression of genes that inhibit apoptosis and stimulate cell growth.[10] The inhibition of the NF-κB pathway is a key strategy in cancer therapy. Natural compounds, including flavonoids, have been shown to suppress NF-κB activation.[6]
References
- 1. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches [mdpi.com]
- 10. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Antioxidant Capacity of Gardenin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin D, a polymethoxyflavone, has garnered interest for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental methodologies for key antioxidant assays, and an exploration of the potential signaling pathways involved. Due to the limited specific data on this compound, this paper also draws parallels with the closely related and more extensively studied compound, Gardenin A, to provide a broader context for its potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an overabundance of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found in plants, are well-known for their antioxidant properties. This compound belongs to a specific subgroup of flavonoids known as polymethoxyflavones (PMFs), which are characterized by the presence of multiple methoxy groups on their core phenylchromone structure. These structural features are believed to contribute to their biological activities.
This document synthesizes the available scientific literature on the in vitro antioxidant capacity of this compound. It aims to provide a detailed technical resource by presenting quantitative data in a clear, comparative format, outlining the experimental protocols used to generate this data, and visualizing the potential molecular pathways through which this compound may exert its antioxidant effects.
Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of a compound can be quantified using various in vitro assays, each with a distinct mechanism of action. These assays typically measure the ability of the antioxidant to scavenge free radicals or to reduce an oxidant. The most common metric for reporting antioxidant activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.
Currently, specific quantitative data on the in vitro antioxidant capacity of this compound is limited in publicly available literature. One study has reported the following:
| Assay | IC50 Value | Reference |
| Antiperoxidant Activity | 140 µM | --INVALID-LINK--[1] |
It is important to note that the antiperoxidant assay measures the ability of a compound to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. Further research utilizing a broader range of antioxidant assays is necessary to fully characterize the in vitro antioxidant profile of this compound.
Key Experimental Protocols for In Vitro Antioxidant Assays
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for the most common in vitro antioxidant assays. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[2] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[2][3]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the this compound solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).[4][5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[2][4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[8]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][9]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the this compound solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[5]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[11] The change in absorbance is proportional to the reducing power of the antioxidant.[10]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[12] The reagent should be prepared fresh and warmed to 37°C before use.
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.
-
Reaction Mixture: Add a small volume of the this compound solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[12]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[13] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence.[13]
Protocol:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to reach confluence.[14]
-
Loading with DCFH-DA: Treat the cells with a solution containing DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.[14]
-
Treatment with Test Compound: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.
-
Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.[13]
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated by integrating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[13]
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is scarce, studies on the closely related compound, Gardenin A, suggest potential mechanisms that may also be relevant for this compound.
NRF2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). Upon exposure to oxidative stress or in the presence of certain inducers, NRF2 dissociates from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies on Gardenin A have shown that it can activate the NRF2-regulated antioxidant pathway.[15][16] It is plausible that this compound, due to its structural similarity, may also activate this protective pathway.
AMPK/Nrf2 Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor in cells that can also influence the Nrf2 pathway. Activation of AMPK can lead to the phosphorylation and activation of Nrf2, promoting its nuclear translocation and subsequent antioxidant gene expression. Research on Gardenin A has indicated that it may exert its antioxidant and anti-inflammatory effects by targeting the AMPK/Nrf2 signaling pathway.[17]
Visualizations
To better illustrate the experimental workflows and potential signaling pathways discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Potential activation of the NRF2/ARE signaling pathway by this compound.
Conclusion and Future Directions
The available evidence, though limited, suggests that this compound possesses antioxidant properties, as demonstrated by its antiperoxidant activity. The structural similarity of this compound to other well-characterized antioxidant flavonoids, such as Gardenin A, further supports its potential as a potent antioxidant. The detailed experimental protocols provided in this guide are intended to facilitate more extensive research to fully elucidate the in vitro antioxidant profile of this compound.
Future research should focus on:
-
Comprehensive In Vitro Testing: Evaluating the antioxidant capacity of this compound using a wider array of assays, including DPPH, ABTS, FRAP, and ORAC, to establish a comprehensive profile and determine its IC50 values.
-
Cellular Studies: Utilizing cell-based assays, such as the CAA assay, to confirm the antioxidant activity of this compound in a biological context and to investigate its effects on intracellular ROS levels.
-
Mechanism of Action: Investigating the specific molecular signaling pathways, such as the NRF2/ARE and AMPK/Nrf2 pathways, that are modulated by this compound to exert its antioxidant effects.
-
Structure-Activity Relationship Studies: Comparing the antioxidant activity of this compound with that of other related polymethoxyflavones to understand the contribution of specific structural features to its antioxidant potential.
By addressing these research gaps, a more complete understanding of the antioxidant capacity of this compound can be achieved, which will be crucial for evaluating its potential as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Signaling Pathway of Gardenin D in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the putative signaling pathway through which Gardenin D, a polymethoxyflavone, induces apoptosis in cancer cells. Drawing on evidence from closely related flavonoids, this document outlines the molecular mechanisms, presents relevant quantitative data, details key experimental protocols, and provides visual representations of the core pathways.
Introduction to this compound
This compound is a natural polymethoxyflavone found in plants such as Gardenia lucida and Citrus reticulata.[1][2] Like other flavonoids, it has demonstrated significant antioxidant and antiproliferative activities against a range of cancer cell lines, including those of the lung, breast, colon, liver, and leukemia.[2] While the precise apoptotic mechanism of this compound is still under detailed investigation, studies on structurally similar compounds, particularly Gardenin B, provide a strong basis for a hypothesized signaling cascade. This guide synthesizes this information to present a comprehensive overview of its potential mode of action.
Quantitative Data on Antiproliferative and Apoptotic Effects
The following tables summarize the quantitative data on the effects of this compound and related compounds on cancer cell lines. This data is crucial for understanding the potency and efficacy of these molecules.
Table 1: IC50 Values of this compound and Related Flavonoids in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | Various | Lung, Breast, Colon, Hepatic, Leukemia | 12.82 - 94.63 µg/mL | [2] |
| Gardenin B | HL-60 | Human Promyelocytic Leukemia | 1.6 µM | [3][4] |
| Gardenin B | U-937 | Human Histiocytic Lymphoma | 3.0 µM | [3][4] |
Table 2: Effects of a Dihydroxy-pentamethoxyflavone (DH-PMF) on Cell Cycle Distribution and Apoptosis
| Treatment | Parameter | Effect | Citation |
| DH-PMF | Cell Cycle | Induces G2/M and subG1 arrest | [5] |
| DH-PMF | Protein Expression | Increases p21WAF1/CIP1 and p27KIP1 | [5] |
| DH-PMF | Protein Expression | Reduces Cyclin D1, CDC2, and c-MYC | [5] |
| DH-PMF | Apoptosis | Induces apoptosis via Annexin V staining and TUNEL assay | [5] |
Core Signaling Pathways in this compound-Induced Apoptosis
The apoptotic activity of this compound is likely a multi-faceted process involving cell cycle arrest, modulation of major survival pathways, and the activation of both intrinsic and extrinsic apoptotic cascades.
Cell Cycle Arrest at G1/G0 Phase
A common mechanism for flavonoids is the induction of cell cycle arrest, which prevents cancer cell proliferation.[4] It is hypothesized that this compound, like the related compound Gartanin, induces cell cycle arrest in the G1 phase.[6] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the subsequent downregulation of G1-phase cyclins like Cyclin D1.[5][7] The inhibition of Cyclin D1 prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby halting the cell's progression into the S phase.[8]
Modulation of Pro-Survival Signaling Pathways
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[9] In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. It is proposed that this compound inhibits the PI3K/Akt pathway. Evidence from a related dihydroxy-pentamethoxyflavone (DH-PMF) shows inhibition of Akt and its downstream target, glycogen synthase kinase 3 beta (GSK3β).[5] The inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins like Bad, thereby promoting apoptosis.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes.[10] While some related flavonoids like Gardenin A can activate the MAPK/ERK pathway in the context of neuronal differentiation, in cancer, the inhibition of certain MAPK pathways can suppress migration and proliferation.[6][11] The precise role of this compound in modulating MAPK signaling in apoptosis requires further investigation, but it represents a potential target.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Evidence from Gardenin B strongly suggests that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4]
Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid).[12][13] this compound likely disrupts the balance between these proteins, leading to an increase in the Bax/Bcl-2 ratio. This promotes the permeabilization of the outer mitochondrial membrane (MOMP).[14][15] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[16][17] In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, forms the apoptosome.[17] The apoptosome then recruits and activates the initiator caspase-9.[5][15]
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[18] This leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[5] Activated caspase-8 can then directly activate the executioner caspases or cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[15]
Execution Phase: Both caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway) converge to activate the executioner caspase-3.[3][5] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3][4]
Caption: Putative signaling pathway of this compound-induced apoptosis.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for the essential experiments used to elucidate the apoptotic pathway of compounds like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantification of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caption: Workflow for apoptosis quantification using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: Harvest cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increased sub-G1 peak is indicative of apoptotic DNA fragmentation.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound is a promising natural compound with significant antiproliferative potential. The proposed mechanism of action involves the induction of G1 phase cell cycle arrest, inhibition of pro-survival pathways like PI3K/Akt, and the activation of both intrinsic and extrinsic apoptotic pathways, culminating in the activation of caspase-3. While further research is needed to fully elucidate the specific molecular interactions of this compound, the framework presented in this guide, based on robust evidence from related compounds, provides a solid foundation for future investigation and drug development efforts. The detailed protocols provided herein offer a standardized approach to systematically evaluate the apoptotic and antiproliferative effects of this compound and other novel therapeutic candidates.
References
- 1. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Guardians of cell death: the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. glpbio.com [glpbio.com]
The Anti-inflammatory Properties of Gardenin D: A Technical Guide for Researchers
Disclaimer: Scientific research on the specific anti-inflammatory properties of Gardenin D is currently limited. This guide provides a comprehensive overview of the potential mechanisms and experimental methodologies for investigating its anti-inflammatory effects, drawing parallels from the closely related and more extensively studied compound, Gardenin A. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals.
Introduction
This compound, a polymethoxyflavone found in plants such as Citrus reticulata and Thymus vulgaris, belongs to a class of flavonoids known for their diverse biological activities.[1] While its antioxidant and antiproliferative properties have been noted, its potential as an anti-inflammatory agent remains an area of burgeoning interest. This technical guide synthesizes the current understanding and provides a framework for future research into the anti-inflammatory mechanisms of this compound. Given the limited direct research on this compound, this document leverages findings from the structurally similar compound, Gardenin A, to propose potential signaling pathways and experimental designs.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Based on studies of related compounds like Gardenin A, the putative mechanisms of this compound may involve the inhibition of pro-inflammatory mediators and the activation of antioxidant pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on Gardenin A have demonstrated its ability to inhibit the NF-κB-dependent pro-inflammatory pathway.[2][3] It is plausible that this compound exerts similar effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Key MAPK cascades involved in inflammation include ERK, JNK, and p38. While direct evidence for this compound is lacking, other flavonoids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. While no direct studies link this compound to NLRP3 inflammasome inhibition, other flavonoids have been shown to interfere with its activation, presenting a plausible avenue for this compound's anti-inflammatory action.
Quantitative Data on Anti-inflammatory Activity
As direct quantitative data for this compound is scarce, this section presents data from related polymethoxyflavones to provide a comparative context for its potential potency.
| Compound | Assay | Target/Cell Line | IC50 / Inhibition | Reference |
| Gardenin B | Nitric Oxide Production | - | 10.59 ± 0.4 µg/mL | [4] |
| 5-Desmethylnobiletin | Nitric Oxide Production | - | 11.01 ± 0.7 µg/mL | [4] |
| Gardenin E | Nitric Oxide Production | - | 34.53 ± 2.7 µg/mL | [4] |
| Gardenin A | TNF-α Gene Expression | SH-SY5Y cells | Downregulation observed | [5] |
| Gardenin A | MCP-1 Gene Expression | SH-SY5Y cells | Downregulation observed | [5] |
| Gardenin A | IL-6 Gene Expression | A53TSyn mice cortex | Attenuated increase | [2] |
| Gardenin A | TNF-α Gene Expression | A53TSyn mice cortex | Attenuated increase | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro assays.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages or other relevant cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.
-
Assay: Use a commercial cell viability assay kit (e.g., MTT, MTS, or PrestoBlue) according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Protocol:
-
Cell Stimulation: Seed cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokines using commercial kits, following the manufacturer's protocol.
-
Analysis: Generate a standard curve and determine the concentration of cytokines in the samples. Calculate the percentage of inhibition by this compound compared to the LPS-only treated group.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the activation of key inflammatory signaling proteins (e.g., p-p65, p-IκBα, p-p38).
Protocol:
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p65, anti-β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of this compound is still emerging, the available data on related polymethoxyflavones, particularly Gardenin A, strongly suggest its potential as a modulator of key inflammatory pathways such as NF-κB and MAPK. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the anti-inflammatory mechanisms of this compound.
Future research should focus on:
-
In-depth in vitro studies to confirm the effects of this compound on NF-κB and MAPK signaling pathways in relevant immune cells.
-
Investigation of its impact on the NLRP3 inflammasome to explore a potentially novel mechanism of action.
-
Comprehensive in vivo studies using animal models of inflammation to validate its efficacy and elucidate its pharmacokinetic and pharmacodynamic properties.
-
Quantitative analysis to determine the IC50 values of this compound against a panel of inflammatory mediators.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and In Vitro Anti-Inflammatory (Membrane Stability) Properties of Methanolic Extracts of Gardenia coronaria Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]
Unraveling the Transcriptional Impact of Gardenin D: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and gene regulation, the flavonoid Gardenin D has emerged as a molecule of significant interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of this compound's effects on gene expression, offering researchers, scientists, and drug development professionals a comprehensive resource to understand its mechanisms of action. The guide summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways influenced by this natural compound.
Introduction to this compound
This compound is a polymethoxyflavone found in various plants, including Citrus reticulata and Thymus vulgaris[1]. Like other flavonoids, it is recognized for its diverse biological activities. This guide focuses specifically on its role as a modulator of gene expression, a key aspect of its therapeutic potential in various disease models, including cancer and neurological disorders.
Quantitative Effects of Gardenin on Gene Expression
Gardenin and its derivatives have been shown to significantly alter the expression of numerous genes involved in critical cellular processes. The following tables summarize the quantitative changes in gene expression observed in response to Gardenin treatment in different experimental models.
Table 1: Effect of Gardenin on Gene Expression in Focal Cerebral Ischemia in Rats
| Gene Category | Number of Genes Up-regulated | Number of Genes Down-regulated | Total Genes with Altered Expression |
| Gardenin Treatment vs. Model Group | 68 | 2 | 70 |
| Model Group vs. Sham-operated Group | Not specified | Not specified | 211 |
| Baicalin Treatment vs. Model Group | Not specified | Not specified | 177 |
| Data from a study on focal cerebral ischemia in rats, demonstrating the regulatory effect of gardenin on gene expression[2][3]. |
Table 2: Modulation of Key Proteins in Cancer Cells by Gartanin (a related xanthone)
| Cell Line | Treatment | Protein | Change in Expression/Activity | Reference |
| T98G glioma cells | Gartanin | Cyclin D1 | Suppressed | [4] |
| T98G glioma cells | Gartanin | p27Kip1 | Suppressed | [4] |
| Gartanin, a compound structurally related to Gardenins, induces G1 phase cell cycle arrest by modulating the expression of key regulatory proteins[4]. |
Experimental Protocols
Understanding the methodologies used to study the effects of this compound is crucial for replicating and building upon existing research. This section details the protocols for key experiments cited in the literature.
Cell Culture and Treatment
A common experimental approach involves treating cultured cells with this compound to observe its effects on gene and protein expression.
-
Cell Lines: A variety of cell lines are used depending on the research focus. For example, human leukemia cell lines like HL-60 and U-937 are used to study its anti-cancer effects[5]. For neuroprotective studies, PC12 cells are often employed[6].
-
This compound Preparation: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the cell culture medium to achieve the desired final concentrations for treatment[7].
-
Treatment Conditions: Cells are incubated with this compound for specific time periods, ranging from a few hours to several days, depending on the endpoint being measured. For instance, a 24-hour incubation is common for assessing apoptosis and cell cycle arrest[8].
Analysis of Gene Expression
Several techniques are employed to quantify the changes in gene expression following this compound treatment.
-
cDNA Microarray: This high-throughput technique allows for the simultaneous analysis of thousands of genes. Total RNA is isolated from treated and control cells, reverse transcribed into fluorescently labeled cDNA, and then hybridized to a microarray chip containing probes for a large number of genes. The fluorescent signals are then scanned and analyzed to determine the relative expression levels of each gene[2][9].
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to validate the results from microarray studies and to quantify the expression of specific genes of interest with high sensitivity and specificity. It involves the reverse transcription of RNA into cDNA, followed by PCR amplification with gene-specific primers in the presence of a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial mRNA levels[10][11].
Western Blot Analysis
Western blotting is a widely used technique to detect and quantify specific proteins. This method is crucial for determining whether changes in gene expression translate to changes in protein levels.
-
Protein Extraction: Cells are lysed to release their protein content.
-
Gel Electrophoresis: The protein lysate is separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection: The signal is detected, often using chemiluminescence, and the intensity of the bands is quantified to determine the relative protein levels[12].
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Cell Cycle Regulation and Apoptosis
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is often achieved by altering the expression of genes that control these processes. For example, it can lead to the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors, leading to cell cycle arrest at the G1 or G2/M phase[4][13][14]. It can also induce apoptosis by activating caspase cascades[5][15].
Caption: this compound-induced G1 cell cycle arrest pathway.
Caption: Intrinsic pathway of apoptosis induced by this compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in cancer cells, promoting proliferation and survival. Several natural products have been shown to inhibit the STAT3 signaling pathway[16]. While direct evidence for this compound is still emerging, related flavonoids are known to inhibit STAT3 phosphorylation and its downstream effects[17][18].
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for studying the effects of this compound on gene expression.
Caption: A standard workflow for analyzing this compound's effects on gene expression.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of gene expression, with implications for the development of novel therapeutics. Its ability to influence key signaling pathways involved in cell proliferation, survival, and inflammation warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound and expanding in vivo studies to validate its efficacy and safety in preclinical models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance our understanding of this promising natural compound.
References
- 1. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Effect of gardenin on gene expression profile in brain of rats with focal cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression profile induced by oral administration of baicalin and gardenin after focal brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Complementary techniques: validation of gene expression data by quantitative real time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]
In Vivo Efficacy of Gardenin D in Animal Models: A Technical Guide
Disclaimer: This technical guide summarizes the in vivo efficacy of polymethoxyflavones in animal models. Due to the limited availability of in vivo studies specifically on Gardenin D, this document focuses on the closely related and well-researched compound, Gardenin A, as a proxy. The findings presented herein are based on existing preclinical research on Gardenin A and should be extrapolated to this compound with caution. Further in vivo studies are warranted to establish the specific efficacy and mechanisms of this compound.
Executive Summary
Gardenin A, a polymethoxyflavone structurally similar to this compound, has demonstrated significant therapeutic potential in a range of preclinical animal models. In vivo studies have highlighted its neuroprotective, anti-inflammatory, and metabolism-regulating properties. This guide provides a comprehensive overview of the in vivo efficacy of Gardenin A, presenting quantitative data from key studies in structured tables, detailing the experimental protocols, and visualizing the implicated signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this compound and related polymethoxyflavones.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from in vivo studies on Gardenin A across different animal models.
Neuroprotective Effects in a Parkinson's Disease Mouse Model
Table 1: Efficacy of Gardenin A in A53T-α-synuclein Mice [1][2]
| Parameter | Animal Model | Treatment Group (Oral Gavage) | Dosage | Duration | Outcome |
| Cognitive Function (Associative Memory) | A53T-α-syn mice | Gardenin A | 100 mg/kg | 4 weeks | Improved associative memory |
| Motor Function (Mobility and Gait) | A53T-α-syn mice | Gardenin A | 100 mg/kg | 4 weeks | Decreased abnormalities in mobility and gait |
| α-Synuclein Pathology | A53T-α-syn mice | Gardenin A | 100 mg/kg | 4 weeks | Reduced phosphorylated α-synuclein levels in cortex and hippocampus |
| Dopaminergic Neuron Integrity | A53T-α-syn mice | Gardenin A | 100 mg/kg | 4 weeks | Attenuated the reduction in tyrosine hydroxylase expression in the striatum |
| Antioxidant Gene Expression | A53T-α-syn mice | Gardenin A | 100 mg/kg | 4 weeks | Increased cortical expression of NRF2-regulated antioxidant genes |
| Pro-inflammatory Gene Expression | A53T-α-syn mice | Gardenin A | 100 mg/kg | 4 weeks | Decreased expression of NF-κB-dependent pro-inflammatory genes |
Neuroprotective Effects in an Alcohol-Induced Neuroinflammation Rat Model
Table 2: Efficacy of Gardenin A in Wistar Rats with Alcohol-Induced Neuroinflammation [3]
| Parameter | Animal Model | Treatment Group (Oral Gavage) | Dosage | Duration | Outcome |
| Brain Architecture | Male Wistar rats | Gardenin A | 50 and 100 mg/kg body weight | Not Specified | Preservation of brain architecture |
| Astroglial Reactivity | Male Wistar rats | Gardenin A | 50 and 100 mg/kg body weight | Not Specified | Attenuation of astroglial reactivity |
| Pro-inflammatory Cytokine Levels | Male Wistar rats | Gardenin A | 100 mg/kg body weight | Not Specified | Significant downregulation of tumor necrosis factor-alpha (TNFα) |
Neuropharmacological Effects in Mice
Table 3: Neuropharmacological Activities of Gardenin A in Mice [4]
| Activity | Animal Model | Treatment Group (Oral Gavage) | Dosage | Outcome |
| Sedative | Male Balb/c mice | Gardenin A | 25 mg/kg | Increased the duration of pentobarbital-induced sleep |
| Anxiolytic | Male Balb/c mice | Gardenin A | 0.1 - 25 mg/kg | Demonstrated anxiolytic effects in various behavioral tests |
| Antidepressant | Male Balb/c mice | Gardenin A | 0.1 - 25 mg/kg | Showed antidepressant-like actions in forced swimming and tail suspension tests |
| Anticonvulsant | Male Balb/c mice | Gardenin A | 1 - 10 mg/kg | Delayed the onset of convulsions induced by pentylenetetrazole |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Parkinson's Disease Model in A53T-α-synuclein Mice[1][2]
-
Animal Model: A53T alpha-synuclein overexpressing (A53TSyn) mice were used as a model for Parkinson's disease.
-
Drug Administration: Mice were treated orally for 4 weeks with Gardenin A at doses of 0, 25, or 100 mg/kg.
-
Behavioral Testing: In the fourth week of treatment, mice underwent behavioral testing to assess cognitive and motor functions.
-
Tissue Harvesting and Analysis: Following behavioral testing, tissue was harvested for:
-
Immunohistochemical analysis: To determine the expression of tyrosine hydroxylase (TH) and phosphorylated alpha-synuclein (pSyn).
-
Gene expression analysis: Quantification of synaptic, antioxidant, and inflammatory gene expression.
-
-
Control Group: Vehicle-treated C57BL6J mice were used as a control group for comparison.
Alcohol-Induced Neuroinflammation in Wistar Rats[3]
-
Animal Model: Male Wistar rats were used to model alcohol-induced neuroinflammation.
-
Drug Administration: Ethanol was administered alongside Gardenin A at doses of 50 and 100 mg/kg body weight.
-
In Vivo Analysis:
-
Brain Architecture: Histological analysis was performed to assess the preservation of brain architecture.
-
Astroglial Reactivity: Immunohistochemistry was used to evaluate the attenuation of astroglial reactivity.
-
Gene Expression: Gene expression analysis was conducted to measure the levels of tumor necrosis factor-alpha (TNFα).
-
Neuropharmacological Evaluation in Mice[4]
-
Animal Model: Male Balb/c mice (24-32 g) were used for the neuropharmacological assessments.
-
Drug Administration: Gardenin A was administered as a single oral gavage dose at varying concentrations (0.1-25 mg/kg).
-
Behavioral Assessments:
-
Sedative effects: Evaluated using the pentobarbital-induced sleep test.
-
Anxiolytic actions: Assessed through the elevated plus-maze, light-dark box test, and open-field test.
-
Antidepressant-like actions: Determined using the tail suspension test and forced swimming test.
-
Anticonvulsant activity: Measured by the pentylenetetrazole-induced convulsion test.
-
Signaling Pathways and Mechanisms of Action
The in vivo efficacy of Gardenin A is attributed to its modulation of key signaling pathways involved in inflammation, oxidative stress, and neuronal function.
NRF2/NF-κB Signaling Pathway
Gardenin A has been shown to activate the NRF2-regulated antioxidant pathway while inhibiting the NF-κB-dependent pro-inflammatory pathway. This dual action contributes to its neuroprotective and anti-inflammatory effects.
Caption: NRF2 activation and NF-κB inhibition by Gardenin A.
MAPK/ERK, PKC, and PKA Signaling Pathways
Gardenin A has been reported to promote neuritogenesis by activating the MAPK/ERK, PKC, and PKA signaling pathways. These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.
Caption: Activation of pro-survival signaling by Gardenin A.
Conclusion
The available in vivo data for Gardenin A strongly suggest that it is a promising therapeutic candidate with multifaceted biological activities. Its demonstrated efficacy in animal models of neurodegenerative disease and neuroinflammation, coupled with its favorable neuropharmacological profile, provides a solid foundation for further investigation. While these findings offer valuable insights into the potential of this compound, dedicated in vivo studies are essential to confirm its specific efficacy, optimal dosing, and long-term safety profile. This technical guide serves as a comprehensive starting point for researchers aiming to advance the development of this compound and other polymethoxyflavones as novel therapeutics.
References
- 1. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
The Pharmacokinetic Profile of Gardenin D: An In-Depth Technical Guide
Disclaimer: Direct pharmacokinetic and bioavailability data for Gardenin D in the public domain are limited. This guide synthesizes available information on closely related polymethoxyflavones (PMFs), primarily Gardenin A, nobiletin, and tangeretin, to provide a comprehensive overview of the anticipated pharmacokinetic profile of this compound for researchers, scientists, and drug development professionals.
Introduction
This compound, a polymethoxyflavone found in various medicinal plants, has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetics and bioavailability is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, drawing upon data from structurally similar and well-studied PMFs.
Polymethoxyflavones are a class of flavonoids characterized by the presence of multiple methoxy groups on their core flavone structure. This structural feature significantly influences their physicochemical properties, leading to enhanced metabolic stability and membrane permeability compared to their polyhydroxylated counterparts. Consequently, PMFs generally exhibit improved oral bioavailability.
Quantitative Pharmacokinetic Data
Due to the absence of specific in vivo pharmacokinetic studies on this compound, this section presents data from studies on the closely related and extensively researched PMFs, nobiletin and tangeretin, to provide a comparative and predictive context.
Table 1: Pharmacokinetic Parameters of Nobiletin in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |
| Cmax (µg/mL) | 1.77 ± 0.21 | 2.34 ± 0.35 | [1] |
| Tmax (h) | 1.83 ± 1.17 | - | [1] |
| t1/2 (h) | 6.24 ± 1.53 | 4.89 ± 0.98 | [1] |
| AUC0-t (µg·h/mL) | 19.57 ± 2.76 | 12.34 ± 1.56 | [1] |
| Bioavailability (%) | ~20% (in oil suspension) | - | [2] |
| Clearance (L/h/kg) | 2.42 ± 0.40 | 0.82 ± 0.11 | [1] |
Table 2: Pharmacokinetic Parameters of Tangeretin in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |
| Cmax (µg/mL) | 0.87 ± 0.33 | 1.11 ± 0.41 | [3] |
| Tmax (min) | 340.00 ± 48.99 | - | [3] |
| t1/2 (min) | 342.43 ± 71.27 | 69.87 ± 15.72 | [3] |
| AUC0-t (µg·min/mL) | 213.78 ± 80.63 | 78.85 ± 7.39 | [3] |
| Bioavailability (%) | 27.11 | - | [3] |
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic and metabolism studies of related PMFs, providing a template for future investigations on this compound.
In Vivo Pharmacokinetic Studies in Rats (Nobiletin and Tangeretin)
Objective: To determine the pharmacokinetic parameters and bioavailability of the compound following oral and intravenous administration.
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][3] Animals are typically fasted overnight before dosing.
Dosing:
-
Oral Administration: The compound is suspended in a vehicle such as corn oil or a 0.5% carboxymethylcellulose sodium solution and administered by oral gavage.[1][3]
-
Intravenous Administration: The compound is dissolved in a suitable solvent (e.g., a mixture of propylene glycol, ethanol, and saline) and administered via the tail vein.[3]
Sample Collection: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[1][3]
Analytical Method:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. The supernatant is then collected, evaporated, and reconstituted in the mobile phase for analysis.
-
LC-MS/MS Analysis: Quantification of the compound in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the analyte.
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.
In Vivo Metabolism and Tissue Distribution Study (Gardenin A)
Objective: To identify the metabolites and determine the tissue distribution of the compound after oral administration.
Animal Model: Male Sprague-Dawley rats.[4]
Dosing: A single oral dose of Gardenin A (e.g., 60 mg/kg body weight) is administered.[4]
Sample Collection:
-
Plasma: Blood is collected at specific time points post-administration.[4]
-
Tissues: At the end of the study, various tissues (e.g., heart, liver, spleen, lungs, kidneys, and brain) are harvested.[4]
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 48 hours).
Analytical Method:
-
Sample Preparation: Plasma and homogenized tissue samples are extracted to isolate the parent compound and its metabolites.
-
HPLC-LTQ-Orbitrap MS Analysis: High-performance liquid chromatography coupled with a linear ion trap-Orbitrap mass spectrometer is used to identify and characterize the metabolites.[4]
Data Analysis: The structures of the metabolites are elucidated based on their mass spectral data. The distribution of the parent compound and its metabolites in different tissues is quantified.
Metabolism of this compound and Related PMFs
In vivo studies on Gardenin A have revealed that it undergoes extensive metabolism. The primary metabolic pathways include methylation, demethoxylation, demethylation, glucuronide conjugation, and sulfate conjugation.[4] A total of 26 metabolites were identified in rat plasma, with the liver being the major organ of metabolism.[4] Some metabolites were also found in the heart, liver, spleen, lung, kidney, and brain.[4] The presence of low-polarity metabolites in the brain suggests they may cross the blood-brain barrier.[4]
Similarly, nobiletin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 in humans, leading to the formation of demethylated metabolites.[2]
Signaling Pathways
Gardenin A has been shown to exert its biological effects through the modulation of key signaling pathways involved in antioxidant defense and inflammation.
References
- 1. The pharmacokinetic study on the interaction between nobiletin and anemarsaponin BII in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gardenin A: Metabolites of a Traditional Chinese Medicine [thermofisher.com]
Metabolite Identification of Gardenin D Following Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin D, a polymethoxyflavone (PMF) with the chemical name 5,3'-dihydroxy-6,7,8,4'-tetramethoxyflavone, has garnered interest for its potential therapeutic properties, including antioxidant and antiproliferative activities.[1] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolites can significantly influence its efficacy, pharmacokinetics, and toxicology. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of this compound and detailed experimental protocols for its metabolite identification, based on studies of structurally similar polymethoxyflavones, such as Gardenin A and other citrus flavonoids. Due to a lack of specific published studies on the in vivo metabolism of this compound, this guide utilizes data from analogous compounds to predict its biotransformation and outlines a robust analytical workflow for definitive metabolite profiling.
Introduction to this compound and Polymethoxyflavone Metabolism
Polymethoxyflavones are a class of flavonoids characterized by multiple methoxy groups on their core flavone structure.[2] This structural feature generally enhances their metabolic stability and bioavailability compared to their hydroxylated counterparts.[3] The metabolism of PMFs, including those from citrus peels, typically involves a series of Phase I and Phase II biotransformation reactions.[4][5]
Expected Metabolic Pathways for this compound:
Based on the metabolism of similar compounds like Gardenin A, the primary metabolic transformations anticipated for this compound include:[4]
-
Phase I Reactions:
-
Demethylation: The removal of one or more methyl groups to form hydroxylated metabolites.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic rings.
-
-
Phase II Reactions:
-
Glucuronidation: Conjugation with glucuronic acid to form more water-soluble glucuronide metabolites.
-
Sulfation: Conjugation with a sulfate group to form sulfate esters.
-
These reactions predominantly occur in the liver and intestines, mediated by cytochrome P450 enzymes and various transferases.[6][7] The resulting metabolites are typically more polar and readily excreted in urine and feces.
Experimental Protocols for Metabolite Identification
The following sections detail the recommended experimental workflow for identifying and characterizing this compound metabolites in vivo. These protocols are adapted from established methodologies used for Gardenin A and other polymethoxyflavones.[4]
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are a commonly used and appropriate model for in vivo metabolism studies of flavonoids.
-
Compound Administration: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), should be administered orally (p.o.) via gavage. A typical dosage for similar flavonoids is in the range of 50-100 mg/kg body weight. A control group receiving only the vehicle is essential.
-
Sample Collection:
-
Blood: Blood samples should be collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or another appropriate method. Plasma is separated by centrifugation.
-
Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
-
Tissues: At the end of the study period, animals are euthanized, and key organs involved in metabolism and distribution (liver, kidneys, intestine) as well as potential target tissues can be harvested.
-
Sample Preparation
-
Plasma: Proteins in plasma samples are precipitated using a solvent like acetonitrile or methanol (typically in a 1:3 or 1:4 ratio of plasma to solvent). After centrifugation, the supernatant is collected, dried, and reconstituted in a suitable solvent for analysis.
-
Urine: Urine samples are typically centrifuged to remove particulate matter and can often be directly injected or diluted prior to LC-MS analysis.
-
Feces: Fecal samples are homogenized, and metabolites are extracted using an appropriate organic solvent (e.g., methanol or ethyl acetate). The extract is then centrifuged, and the supernatant is processed similarly to plasma samples.
-
Tissues: Tissues are homogenized in a suitable buffer, followed by protein precipitation and/or liquid-liquid or solid-phase extraction to isolate the metabolites.
Analytical Methodology: LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[3]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of flavonoids and their metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is commonly used, operated in both positive and negative ion modes to detect a wide range of metabolites.
-
Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are crucial for accurate mass measurements, which aid in determining the elemental composition of metabolites.
-
Data Acquisition: A full scan mode is used to detect all potential metabolites, followed by data-dependent MS/MS fragmentation of the most abundant ions to obtain structural information.
-
Data Presentation: Quantitative Analysis of Metabolites
While specific quantitative data for this compound metabolites are not yet available, the following table provides a template for how such data should be presented. The concentrations of the parent compound and its identified metabolites would be determined in various biological matrices at different time points.
| Metabolite ID | Proposed Structure | Retention Time (min) | [M-H]- (m/z) | Major MS/MS Fragments (m/z) | Concentration (ng/mL or ng/g) |
| Plasma | |||||
| M1 | This compound - Demethylated | ||||
| M2 | This compound - Glucuronide | ||||
| M3 | This compound - Sulfate | ||||
| Urine | |||||
| M4 | This compound - Dihydroxy | ||||
| M5 | Demethylated this compound - Glucuronide | ||||
| Feces | |||||
| This compound | Parent Compound | ||||
| M6 | Demethylated this compound |
Table 1: Template for Quantitative Data Summary of this compound and its Metabolites.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the identification of this compound metabolites.
Caption: Experimental workflow for this compound metabolite identification.
Proposed Metabolic Pathway of this compound
This diagram visualizes the predicted metabolic pathways of this compound based on the biotransformation of similar polymethoxyflavones.
Caption: Proposed metabolic pathways of this compound.
Conclusion
While direct experimental data on the metabolism of this compound is currently limited in publicly available literature, a robust understanding of its likely metabolic fate can be extrapolated from studies on structurally related polymethoxyflavones. The proposed biotransformation pathways, involving demethylation, hydroxylation, glucuronidation, and sulfation, provide a solid foundation for targeted metabolite identification studies. The experimental protocols and analytical methodologies outlined in this guide offer a comprehensive framework for researchers to definitively characterize the metabolites of this compound. Such studies are imperative for advancing the preclinical and clinical development of this compound as a potential therapeutic agent. Future research should focus on conducting these in vivo metabolism studies to generate specific quantitative data and confirm the proposed metabolic pathways for this compound.
References
- 1. Characterization of bioactive constituents from the gum resin of Gardenia lucida and its pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do biocatalysis and biotransformation affect Citrus dietary flavonoids chemistry and bioactivity? A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The biological fate and bioefficacy of citrus flavonoids: bioavailability, biotransformation, and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gardenin D: A Technical Overview of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin D, a polymethoxyflavone (PMF), has emerged as a molecule of interest in oncological research due to its demonstrated antiproliferative and antioxidant activities. This technical guide provides a comprehensive analysis of the current understanding of this compound's potential therapeutic targets. While research specifically focused on this compound is in its nascent stages compared to other flavonoids, existing data points towards its efficacy against various cancer cell lines. This document summarizes the available quantitative data on its bioactivity, details relevant experimental methodologies, and presents a hypothesized mechanism of action based on its known enzymatic inhibitions and the established activities of structurally related polymethoxyflavones. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, aiming to stimulate further investigation into the therapeutic applications of this compound.
Introduction
This compound (5,3'-Dihydroxy-6,7,8,4'-tetramethoxyflavone) is a naturally occurring polymethoxyflavone found in plants such as Gardenia lucida and Isodon rubescens.[1] Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2] Polymethoxyflavones, characterized by the presence of multiple methoxy groups on the flavonoid backbone, often exhibit enhanced bioavailability and metabolic stability compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development.[3]
Preliminary studies have identified this compound as a compound with significant antiproliferative and antioxidant potential.[4] This guide will synthesize the available scientific literature to provide a detailed overview of its known biological activities and potential therapeutic targets, with a primary focus on its anticancer properties.
Quantitative Bioactivity Data
The antiproliferative effects of this compound have been quantified against a panel of human cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a benchmark for its potency.
Table 1: Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 12.82 ± 0.67 |
| MCF-7 | Breast Adenocarcinoma | 15.45 ± 0.52 |
| HCT-116 | Colon Carcinoma | 21.93 ± 1.04 |
| HepG2 | Hepatocellular Carcinoma | 25.61 ± 0.98 |
| K562 | Chronic Myelogenous Leukemia | 18.37 ± 0.73 |
| HaCaT | Keratinocytes (non-cancerous) | 94.63 ± 1.27 |
Data sourced from a study on bioactive constituents from the gum resin of Gardenia lucida.[4]
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Biological Function | IC50 (µg/mL) |
| Ornithine Decarboxylase (ODC) | Polyamine biosynthesis, cell proliferation | 5.18 ± 0.21 |
| Cathepsin D | Proteolysis, cellular invasion | 7.84 ± 0.35 |
Data sourced from a study on bioactive constituents from the gum resin of Gardenia lucida.[4]
Potential Therapeutic Targets and Hypothesized Signaling Pathways
While the precise molecular mechanisms of this compound are not yet fully elucidated, the available data on its enzymatic inhibition and the known actions of similar polymethoxyflavones allow for the formulation of a hypothetical mechanism of action. The primary therapeutic potential of this compound appears to be in oncology, targeting pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Cell Proliferation
A key potential therapeutic target of this compound is the machinery of cell cycle progression. The inhibitory effect on Ornithine Decarboxylase (ODC) is a significant finding in this context. ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[5] By inhibiting ODC, this compound can deplete intracellular polyamine levels, leading to cell cycle arrest, likely at the G1/S transition.[6]
Many flavonoids are known to induce cell cycle arrest by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).[7] It is plausible that this compound, in addition to its effect on ODC, may also influence these key cell cycle regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peerj.com [peerj.com]
- 5. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intimal hyperplasia is reduced by ornithine decarboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Gardenin D: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D is a polymethoxylated flavonoid, a class of natural compounds known for their diverse biological activities. While research on this compound is still emerging, related compounds have demonstrated potential anti-cancer and anti-inflammatory properties. This document provides a summary of available information and detailed protocols for investigating the effects of this compound in a cell culture setting. Due to the limited specific data on this compound, some information is inferred from studies on its analogue, Gardenin A, and other related flavonoids. Researchers are encouraged to use these protocols as a starting point and optimize conditions for their specific cell lines and experimental questions.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Data not available |
| PC-3 | Prostate Cancer | 48 | Data not available |
| A549 | Lung Cancer | 48 | Data not available |
| HCT116 | Colon Cancer | 48 | Data not available |
| U87 MG | Glioblastoma | 48 | Data not available |
Researchers should generate this data empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Logic of Apoptosis Detection with Annexin V/PI
Application Notes and Protocols for In Vitro Studies with Gardenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D is a naturally occurring polymethoxyflavone found in sources such as the fruits of Gardenia jasminoides Ellis.[1] It has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant and antiproliferative activities.[1][2] These application notes provide detailed protocols for the proper dissolution of this compound and its application in common in vitro assays to study its biological effects.
Product Information
| Property | Value | Reference |
| CAS Number | 29202-00-4 | [1] |
| Molecular Formula | C₁₉H₁₈O₈ | [3] |
| Molecular Weight | 374.34 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Known Activities | Antioxidant, Antiproliferative | [1][2] |
Dissolution of this compound for In Vitro Use
The poor aqueous solubility of this compound necessitates the use of an organic solvent to prepare a stock solution, which can then be diluted to the desired final concentration in cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1]
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Preparation of a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg). Due to the small quantities, using a calibrated analytical balance is crucial.
-
Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000
For 1 mg of this compound (MW = 374.34 g/mol ): Volume (µL) = (1 mg / 374.34 g/mol ) * 1,000,000 ≈ 2671 µL
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
For compounds that are difficult to dissolve, sonication in a water bath for 10-15 minutes can aid in complete dissolution. Gentle warming (e.g., to 37°C) may also be applied, but care should be taken to avoid degradation.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. Filtration through a 0.22 µm syringe filter is generally not recommended for high-concentration DMSO stocks due to potential compound loss and the viscosity of DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to avoid precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects on cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Experimental Protocols
This compound has demonstrated antiproliferative activity against a range of cancer cell lines, including lung, breast, colon, hepatic, and leukemia cells.[1] The following are example protocols for assessing its in vitro effects.
Antiproliferative Activity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay determines if the antiproliferative effects of this compound are due to the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Signaling Pathways
While the precise upstream signaling pathways directly modulated by this compound are not yet fully elucidated, its known induction of apoptosis in cancer cells suggests an involvement of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Workflow for In Vitro Screening of this compound
The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | - Incomplete dissolution of stock solution.- Final concentration exceeds solubility in the medium.- High final DMSO concentration. | - Ensure complete dissolution of the stock solution (vortex, sonicate).- Perform a serial dilution of the stock in medium.- Keep the final DMSO concentration below 0.5%. |
| High variability in assay results | - Inconsistent cell seeding.- Uneven drug distribution in wells.- Instability of this compound in the medium over time. | - Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding the drug.- Minimize the incubation time if stability is an issue. Consider replenishing the medium with fresh compound for long-term assays. |
| No observed biological effect | - Incorrect concentration range.- Inactive compound due to improper storage. | - Test a wider range of concentrations.- Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles. |
Conclusion
These application notes provide a framework for the dissolution and in vitro testing of this compound. It is essential to optimize protocols for specific cell lines and experimental conditions. Careful attention to solubility, storage, and final solvent concentration will ensure reliable and reproducible results in elucidating the biological activities of this promising natural compound.
References
- 1. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the NF-κB signaling pathway in colon cancer cells by the natural compound Riccardin D from Dumortierahirsute - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Cytotoxicity of Gardenin D using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxylated flavone found in sources such as Gardenia species, has garnered interest for its potential therapeutic properties, including its anti-cancer activities. Assessing the cytotoxic effects of natural compounds like this compound is a critical first step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and cytotoxicity.[1][2][3] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2]
These application notes provide a detailed protocol for determining the cytotoxicity of this compound against a selected cancer cell line using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[1] The resulting intracellular formazan crystals are insoluble in aqueous solutions. Therefore, a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the crystals, resulting in a colored solution. The intensity of this purple color, which is directly proportional to the number of living cells, is measured using a spectrophotometer at a wavelength between 550 and 600 nm. A decrease in the number of viable cells following treatment with a cytotoxic agent like this compound will result in a decrease in the amount of formazan produced, and thus a lower absorbance reading.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, MCF-7, A549).
Materials and Reagents:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified CO2 incubator at 37°C to allow the cells to attach and enter the exponential growth phase.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
The final concentration of DMSO in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include a "cells only" control (untreated cells with fresh medium) and a "vehicle control" (cells treated with the highest concentration of DMSO used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
Percentage of Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Treated Cells: Absorbance of cells treated with this compound.
-
Control Cells: Absorbance of untreated cells.
-
Blank: Absorbance of medium and MTT solution without cells.
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value , which is the concentration of this compound that inhibits cell viability by 50%. This can be calculated from the dose-response curve using regression analysis.[5]
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison of the cytotoxic effects of this compound at different concentrations.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | Percentage of Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.05 ± 0.05 | 84.0 |
| 10 | 0.88 ± 0.07 | 70.4 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.38 ± 0.03 | 30.4 |
| 100 | 0.15 ± 0.02 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on studies of structurally similar flavonoids, this compound may induce cytotoxicity in cancer cells by triggering apoptosis through the modulation of key signaling pathways. A plausible mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: DPPH Assay for Measuring Gardenin D Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxylated flavone found in sources like Gardenia jasminoides, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity.[1] Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize these reactive species, mitigating cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free-radical scavenging capacity of compounds.[2][3][4][5] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][6] DPPH is a stable free radical that has a deep violet color in solution and exhibits a strong absorption at approximately 517 nm.[2][3][4] When the DPPH radical is reduced by an antioxidant, its color fades to a pale yellow, and the absorbance at 517 nm decreases.[3][4] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[2] The degree of discoloration, measured spectrophotometrically, indicates the radical scavenging potential of the antioxidant.[4]
The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[4]
Signaling Pathway: DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by this compound.
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (ACS grade or higher)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplates
-
Microplate reader capable of reading absorbance at 517 nm
-
Spectrophotometer (for cuvette-based method)
-
Cuvettes (for cuvette-based method)
-
Adjustable micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
1. DPPH Stock Solution (0.2 mM):
-
Accurately weigh 7.89 mg of DPPH.
-
Dissolve in 100 mL of methanol or ethanol in a volumetric flask.
-
Mix thoroughly until completely dissolved.
-
Protect the solution from light by wrapping the flask in aluminum foil. Store at 4°C. It is recommended to prepare this solution fresh.[6]
2. DPPH Working Solution:
-
Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[6] A 1:10 dilution is a good starting point.
-
Prepare this solution fresh daily and keep it protected from light.[6]
3. This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol or ethanol in a volumetric flask. Sonication may be necessary to ensure complete dissolution.
4. This compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the chosen solvent (e.g., 10, 25, 50, 100, 200 µg/mL).
5. Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare in the same manner as the this compound stock solution. Prepare working solutions at similar concentrations.
Experimental Protocols
A. Microplate Reader Method
-
Plate Setup:
-
Blank wells: 100 µL of solvent (methanol or ethanol).
-
Control wells: 100 µL of DPPH working solution + 100 µL of solvent.
-
Sample wells: 100 µL of each this compound working solution + 100 µL of DPPH working solution.
-
Positive Control wells: 100 µL of each positive control working solution + 100 µL of DPPH working solution.
-
-
Reaction: Mix the contents of the wells gently.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[4][6][9]
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4][6]
B. Spectrophotometer (Cuvette) Method
-
Blank: Add 1 mL of solvent to a cuvette and zero the spectrophotometer at 517 nm.
-
Control: Add 1 mL of DPPH working solution and 1 mL of solvent to a cuvette. Mix and record the absorbance (A_control).[6]
-
Samples: For each this compound concentration, add 1 mL of the this compound solution to a cuvette, followed by 1 mL of the DPPH working solution.[6]
-
Incubation: Mix the solutions and incubate in the dark at room temperature for 30 minutes.[4][6]
-
Measurement: After incubation, measure the absorbance of each sample solution at 517 nm (A_sample).[6]
Data Analysis
1. Calculation of DPPH Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity is calculated using the following formula:[5][6]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound).
2. Determination of IC50 Value
The IC50 value is the concentration of the test sample required to cause 50% inhibition of the DPPH radical. It can be determined by the following steps:
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.[10][11]
-
Use linear regression analysis to obtain the equation of the line (y = mx + c).[10][12]
-
Calculate the IC50 value by substituting y = 50 into the equation and solving for x (concentration).[10][12][13]
IC50 = (50 - c) / m
Data Presentation
Table 1: Antioxidant Activity of this compound against DPPH Radical
| Concentration (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Inhibition |
| Control | 0.985 ± 0.015 | - |
| 10 | 0.812 ± 0.021 | 17.56 |
| 25 | 0.654 ± 0.018 | 33.60 |
| 50 | 0.498 ± 0.012 | 49.44 |
| 100 | 0.287 ± 0.010 | 70.86 |
| 200 | 0.115 ± 0.008 | 88.32 |
| Ascorbic Acid (50 µg/mL) | 0.089 ± 0.005 | 90.96 |
Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on experimental conditions. Based on literature, the IC50 value for this compound has been reported to be around 140 µM.[14]
Conclusion
The DPPH assay is a straightforward and effective method for quantifying the antioxidant potential of this compound. This protocol provides a detailed framework for researchers to conduct this assay accurately and reproducibly. The results obtained can be instrumental in the evaluation of this compound as a potential therapeutic agent for conditions associated with oxidative stress, guiding further research and development efforts.
References
- 1. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. GSRS [precision.fda.gov]
- 8. PubChemLite - this compound (C19H18O8) [pubchemlite.lcsb.uni.lu]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
Application Notes and Protocols for Western Blot Analysis of Gardenin D-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular mechanisms of Gardenin D, a polymethoxyflavone with potential anticancer properties. The protocols and expected outcomes are based on the known effects of related polymethoxyflavones (PMFs) and extracts from the Gardenia genus, as specific Western blot data for this compound is not extensively available. These notes will, therefore, serve as a foundational framework for researchers initiating studies on this compound's mechanism of action.
Introduction
This compound is a polymethoxyflavone that has demonstrated antiproliferative and antioxidant activities. Preliminary studies on related compounds and extracts from Gardenia lucida suggest that this compound may exert its anticancer effects by modulating key signaling pathways involved in apoptosis and cell cycle regulation. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in protein expression levels in cancer cells upon treatment with this compound.
Key Signaling Pathways Potentially Affected by this compound
Based on studies of similar polymethoxyflavones and Gardenia extracts, this compound is hypothesized to impact the following signaling pathways:
-
Intrinsic Apoptosis Pathway: Many flavonoids induce apoptosis through the mitochondria-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of a caspase cascade.
-
Cell Cycle Regulation: Flavonoids are known to cause cell cycle arrest at various phases, primarily by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs) like p21 and p27. The tumor suppressor protein p53 is often a key regulator in this process.
-
PI3K/Akt Signaling Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Some Gardenia extracts have been shown to induce apoptosis by inhibiting the PI3K/Akt pathway, which would lead to downstream effects on cell survival and proliferation.
-
NF-κB Signaling Pathway: The NF-κB pathway is involved in inflammation, immunity, and cell survival. Inhibition of this pathway by natural compounds can lead to the suppression of cancer cell proliferation and survival.
Data Presentation: Expected Effects of this compound on Protein Expression
The following tables summarize the anticipated changes in the expression levels of key proteins in cancer cells treated with this compound, based on findings for related compounds. These tables provide a basis for designing Western blot experiments and interpreting the results.
Table 1: Proteins Involved in Apoptosis
| Protein Target | Expected Change with this compound Treatment | Function in Apoptosis |
| Bax | ↑ Increase | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. |
| Bcl-2 | ↓ Decrease | Anti-apoptotic; inhibits apoptosis. |
| Cleaved Caspase-9 | ↑ Increase | Initiator caspase in the intrinsic apoptosis pathway. |
| Cleaved Caspase-3 | ↑ Increase | Executioner caspase; cleaves various cellular substrates. |
| Cleaved PARP | ↑ Increase | A substrate of cleaved caspase-3; a marker of apoptosis. |
| Cytochrome c (cytosolic) | ↑ Increase | Released from mitochondria; activates the apoptosome. |
Table 2: Proteins Involved in Cell Cycle Regulation
| Protein Target | Expected Change with this compound Treatment | Function in Cell Cycle |
| p53 | ↑ Increase / Stabilization | Tumor suppressor; transcriptionally activates p21. |
| p21 (WAF1/CIP1) | ↑ Increase | CDK inhibitor; induces G1 and G2/M cell cycle arrest. |
| Cyclin D1 | ↓ Decrease | Promotes G1/S phase transition. |
| CDK4 | ↓ Decrease | Forms a complex with Cyclin D1 to drive G1 progression. |
| Cyclin B1 | ↓ Decrease | Regulates G2/M transition. |
| CDK1 (Cdc2) | ↓ Decrease | Forms a complex with Cyclin B1 to regulate mitosis. |
Table 3: Proteins Involved in Survival Signaling Pathways
| Protein Target | Expected Change with this compound Treatment | Signaling Pathway |
| p-Akt (phosphorylated Akt) | ↓ Decrease | PI3K/Akt |
| Akt (total) | No significant change | PI3K/Akt |
| p-mTOR (phosphorylated mTOR) | ↓ Decrease | PI3K/Akt/mTOR |
| NF-κB (p65) | ↓ Decrease in nuclear fraction | NF-κB |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of this compound-treated cells.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Grow cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Once cells are at the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to observe the desired effects.
Protein Extraction
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour in a wet transfer system).
Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody diluted in 5% milk or BSA in TBST overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Secondary Antibody Incubation: The next day, wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% milk or BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound secondary antibody.
Detection and Quantification
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software such as ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the experimental workflow for Western blot analysis.
Caption: Inferred signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for Western blot analysis.
Unveiling the Transcriptomic Impact of Gardenin D: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxyflavone (PMF) found in citrus peels and other plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key aspect of this is elucidating how this compound modulates cellular gene expression. This document provides detailed application notes and experimental protocols for analyzing the gene expression profiles of cells treated with this compound, catering to researchers in academia and the pharmaceutical industry.
Application Notes
This compound, like other flavonoids, is anticipated to exert its biological effects by modulating various signaling pathways and consequently altering the expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and inflammation.[2][3] While direct high-throughput gene expression data for this compound is not yet widely available, studies on structurally related polymethoxyflavones provide insights into its likely mechanisms of action.
Expected Effects on Gene Expression:
-
Cell Cycle Regulation: this compound may induce cell cycle arrest, a common mechanism for anti-cancer agents. This is often achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors. For instance, related PMFs have been shown to cause G2/M phase arrest in cancer cells.[4]
-
Apoptosis Induction: Treatment with this compound is expected to modulate the expression of genes involved in programmed cell death. This could involve the upregulation of pro-apoptotic genes like Bax and caspases, and the downregulation of anti-apoptotic genes.[5][6]
-
Inflammation and Immune Response: Flavonoids are well-known for their anti-inflammatory properties. This compound may suppress the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), potentially through the inhibition of signaling pathways like NF-κB.[7][8]
Key Signaling Pathways Implicated:
-
MAPK/ERK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and survival.[9][10] Flavonoids have been shown to modulate this pathway, and it is plausible that this compound influences the expression of its downstream targets.[11]
-
PI3K/Akt Pathway: A central pathway in cell survival and proliferation, the PI3K/Akt pathway is often dysregulated in cancer.[12][13][14] Its modulation by flavonoids suggests it as a potential target of this compound.
-
NF-κB Pathway: This pathway plays a key role in the inflammatory response and cell survival.[15][16][17] Inhibition of NF-κB signaling is a common mechanism for the anti-inflammatory effects of natural compounds.[8]
Data Presentation
The following tables present representative quantitative data on gene expression changes induced by polymethoxyflavones, illustrating the expected effects of this compound on cancer cells. This data is derived from studies on related compounds and serves as a guide for interpreting experimental results.
Table 1: Hypothetical Differential Expression of Apoptosis-Related Genes in Cancer Cells Treated with this compound.
| Gene Symbol | Gene Name | Function | Expected Fold Change |
| BAX | BCL2 Associated X | Pro-apoptotic | 2.5 |
| CYCS | Cytochrome C, somatic | Pro-apoptotic | 2.1 |
| CASP9 | Caspase 9 | Pro-apoptotic | 1.8 |
| CASP7 | Caspase 7 | Pro-apoptotic | 1.9 |
| p21 (CDKN1A) | Cyclin Dependent Kinase Inhibitor 1A | Pro-apoptotic, Cell cycle arrest | 3.0 |
Data is illustrative and based on the effects of the flavonoid Artonin E on MCF-7 breast cancer cells.[5]
Table 2: Hypothetical Differential Expression of Cell Cycle and Signaling-Related Genes in Cancer Cells Treated with this compound.
| Gene Symbol | Gene Name | Function | Expected Fold Change |
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S) | -2.2 |
| MAPK8 (JNK1) | Mitogen-Activated Protein Kinase 8 | Proliferation, stress response | -1.7 |
Data is illustrative and based on the effects of the flavonoid Artonin E on MCF-7 breast cancer cells.[5]
Table 3: Hypothetical Differential Expression of Inflammation-Related Genes in Macrophages Treated with this compound and Stimulated with LPS.
| Gene Symbol | Gene Name | Function | Expected Fold Change |
| iNOS (NOS2) | Nitric Oxide Synthase 2, Inducible | Pro-inflammatory | -4.0 |
| COX-2 (PTGS2) | Prostaglandin-Endoperoxide Synthase 2 | Pro-inflammatory | -3.5 |
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | -3.0 |
| TNFα | Tumor Necrosis Factor alpha | Pro-inflammatory cytokine | -2.8 |
Data is illustrative and based on the effects of polymethoxyflavones on LPS-stimulated RAW 264.7 macrophages.[7]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer, or RAW 264.7 macrophages) in appropriate culture vessels and media. Grow cells to 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound powder (purity ≥98%) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
Cell Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). The final DMSO concentration in the medium should be less than 0.1% to avoid solvent-induced effects.
-
Incubation: Replace the old medium with the this compound-containing medium. Incubate the cells for the desired time period (e.g., 24 or 48 hours). Include a vehicle control group treated with the same concentration of DMSO.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA isolation.
Protocol 2: Total RNA Isolation
This protocol is based on a TRIzol-like reagent.
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to the culture dish (for a 60 mm dish) and lyse the cells by passing the cell lysate several times through a pipette.
-
Phase Separation: Transfer the homogenate to a microcentrifuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation: Starting with high-quality total RNA (1 µg), prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq RNA Library Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples.
-
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design: Design and validate primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for gene expression analysis of this compound-treated cells.
References
- 1. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavonoids Inhibit Cancer by Regulating the Competing Endogenous RNA Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano-engineered flavonoids for cancer protection [imrpress.com]
- 4. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBP51 and the NF-κB regulatory pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Gardenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxylated flavonoid, has emerged as a compound of interest in oncological research due to its potential anti-proliferative and pro-apoptotic properties. Understanding the mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic agent. Flow cytometry, utilizing Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess apoptosis and distinguish it from necrosis.[1][2][3][4] This document provides a detailed protocol for the induction and analysis of apoptosis by this compound in cancer cell lines.
Principle of the Assay
This protocol is based on the detection of two key events in the apoptotic process: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for PS.[5] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][6]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[6][7]
By using both Annexin V and PI, it is possible to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade initiated by this compound is still under investigation, based on studies of similar flavonoids like Gardenin B, it is hypothesized to induce apoptosis through both the intrinsic and extrinsic pathways.[8]
Experimental Protocol
This protocol provides a general framework for assessing this compound-induced apoptosis in a selected cancer cell line. Optimization of cell density, this compound concentration, and incubation time may be required for different cell lines.
Materials
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
1. Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding and Treatment
-
Seed the cancer cells in 6-well plates at a density of 2-5 x 10⁵ cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment and recovery.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
3. Cell Harvesting and Staining
-
After incubation, collect the culture medium (containing floating cells) from each well into a separate flow cytometry tube.
-
Wash the adherent cells with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Add 800 µL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension.
-
Combine the detached cells with the corresponding supernatant collected in step 3.1.[6]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
4. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Q4): Live cells (Annexin V- / PI-)
-
Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Apoptosis in a Cancer Cell Line after 48 hours.
| This compound (µM) | % Live Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q3) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 | 13.2 ± 2.0 |
| 25 | 62.1 ± 4.2 | 25.4 ± 3.1 | 10.2 ± 1.5 | 2.3 ± 0.6 | 35.6 ± 4.6 |
| 50 | 35.8 ± 5.1 | 40.1 ± 4.5 | 20.5 ± 2.8 | 3.6 ± 0.9 | 60.6 ± 7.3 |
| 100 | 15.3 ± 3.8 | 35.2 ± 4.0 | 45.1 ± 5.2 | 4.4 ± 1.1 | 80.3 ± 9.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Use a lower trypsin concentration or shorter incubation time. Handle cells gently. |
| Spontaneous apoptosis | Ensure cells are healthy and not overgrown before treatment. | |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure 1X Binding Buffer is prepared correctly. |
| Incubation time too short | Increase incubation time with Annexin V to 20 minutes. | |
| High PI staining in all samples | Cells were not healthy at the start | Use cells from a fresh culture in the logarithmic growth phase. |
| Excessive mechanical stress during handling | Pipette gently and avoid vigorous vortexing. | |
| Low percentage of apoptotic cells | This compound concentration is too low | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry. The combination of Annexin V and PI staining allows for the reliable differentiation of viable, apoptotic, and necrotic cell populations. The provided hypothetical signaling pathway and experimental workflow serve as a guide for researchers investigating the anticancer properties of this compound. Careful optimization of the protocol for specific cell lines is recommended to ensure accurate and reproducible results.
References
- 1. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Administration of Gardenin D in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the in vivo administration of Gardenin D in mice. The following protocols and notes are based on published studies of the structurally related flavonoid, Gardenin A, and general best practices for the in vivo administration of hydrophobic compounds. Researchers should perform initial dose-ranging and toxicity studies to establish the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Introduction
This compound is a polymethoxyflavone with potential therapeutic properties. As with many flavonoids, its poor aqueous solubility presents a challenge for in vivo administration. This document provides a detailed protocol for the preparation and oral administration of this compound to mice, based on methodologies used for similar compounds like Gardenin A.[1][2] Additionally, it outlines potential signaling pathways that may be modulated by this compound, offering a basis for mechanistic studies.
Quantitative Data Summary
The following table summarizes oral administration protocols for the related compound, Gardenin A, in mice, which can serve as a starting point for this compound studies.
| Compound | Dose Range (mg/kg) | Administration Route | Frequency | Duration | Mouse Model | Reference |
| Gardenin A | 0.1 - 25 | Oral (p.o.) | Single dose | Not applicable | Not specified | [1][2] |
| Gardenin A | 25 and 100 | Oral (p.o.) | Daily | 4 weeks | A53T alpha-synuclein overexpressing (A53TSyn) mice | [1] |
| Gardenin A | 50 and 100 | Oral | Daily | Not specified | Male Wistar rats (Note: different species) | [3] |
Experimental Protocols
Preparation of this compound for Oral Administration
Due to its hydrophobic nature, this compound requires a suitable vehicle for effective suspension and oral delivery. The choice of vehicle is critical to ensure bioavailability and minimize toxicity.[4][5][6]
Materials:
-
This compound powder
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Ethanol)[7]
-
Sterile phosphate-buffered saline (PBS) or purified water
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Sterile tubes
Protocol:
-
Vehicle Preparation: A commonly used vehicle for poorly soluble compounds for oral administration in mice is a mixture of DMSO, PEG300, and ethanol.[7] A suggested starting formulation is 50% DMSO, 40% PEG300, and 10% ethanol.
-
Solubilization of this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
In a sterile tube, dissolve the this compound powder in the prepared vehicle. .
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Final Formulation:
-
The final dosing solution should be prepared fresh daily to prevent precipitation or degradation.
-
Before administration, visually inspect the solution for any precipitates. If present, vortex or sonicate briefly.
-
In Vivo Oral Administration Protocol
Materials:
-
Mice (strain, age, and sex appropriate for the study design)
-
Prepared this compound dosing solution
-
Animal scale
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Handling and Preparation:
-
Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
Weigh each mouse on the day of dosing to calculate the precise volume of the this compound solution to be administered.
-
-
Dosing:
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight. Calculate the required volume for each mouse based on its weight and the concentration of the dosing solution.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring it is held firmly but without causing distress.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and along the side of the mouth towards the esophagus.
-
Slowly administer the solution. If any resistance is met, or if the mouse shows signs of distress (e.g., choking), withdraw the needle immediately.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any immediate adverse effects.
-
Continue to monitor the animals regularly throughout the study for changes in body weight, food and water intake, and general health.
-
Signaling Pathways and Experimental Workflow
Potential Signaling Pathways of this compound
Based on studies of the related flavonoid Gardenin A, this compound may exert its biological effects through the modulation of several key signaling pathways involved in inflammation and oxidative stress.[1][3]
Caption: Potential inhibition of the TNFα signaling pathway by this compound.
Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Caption: Potential restoration of BDNF expression by this compound.
General Experimental Workflow for an In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the neuropharmacological effects of Gardenin A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Gardenin D as a Positive Control in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxyflavone (PMF), has demonstrated notable antioxidant properties, positioning it as a potential candidate for use as a positive control in various antioxidant assays. Its ability to scavenge free radicals and modulate cellular antioxidant pathways makes it a valuable tool for researchers investigating oxidative stress and developing novel antioxidant therapies. These application notes provide detailed protocols for employing this compound as a positive control in common antioxidant assays, along with available quantitative data and insights into its potential mechanism of action.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated in various studies. The following table summarizes the available quantitative data, primarily focusing on its IC50 value, which represents the concentration of this compound required to inhibit 50% of the free radical activity.
| Assay Type | Parameter | Value (µM) | Reference Standard(s) |
| Peroxidation Inhibition | IC50 | 140 | Not specified |
Note: The available quantitative data for this compound is limited. The provided IC50 value is from older literature, and further studies are needed to establish a more comprehensive antioxidant profile across a range of assays.
Postulated Mechanism of Antioxidant Action
While direct studies on the signaling pathways of this compound are not extensively available, evidence from related polymethoxyflavones, such as Gardenin A, suggests a likely mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Nrf2 Signaling Pathway
The proposed mechanism involves this compound promoting the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of several phase II detoxifying and antioxidant enzymes, thereby enhancing the cell's endogenous antioxidant defense system.
Caption: Postulated Nrf2 signaling pathway activation by this compound.
Experimental Protocols
The following are detailed protocols for common antioxidant assays, with guidance on using this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare serial dilutions of this compound to generate a dose-response curve (e.g., 10, 25, 50, 100, 200 µM).
-
Prepare a well-characterized positive control such as Ascorbic Acid or Trolox at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, the test compound, or the standard positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the different concentrations of this compound, test compound, or standard positive control (e.g., Trolox).
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow:
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to a cuvette.
-
Add 50 µL of the different concentrations of this compound, test compound, or standard.
-
For the blank, add 50 µL of the solvent used for the sample.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value from the standard curve, expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, in a 96-well black microplate with a clear bottom at an appropriate density and allow them to reach confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound, a test compound, or a standard like quercetin for 1 hour.
-
Induce oxidative stress by adding a free radical initiator such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Measurement and Calculation:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value can be calculated using the following formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Conclusion
This compound exhibits antioxidant properties that make it a suitable candidate for a positive control in various antioxidant assays. While more extensive quantitative data is needed to fully characterize its potency, the provided protocols offer a framework for its use in DPPH, ABTS, FRAP, and cellular antioxidant assays. The likely involvement of the Nrf2 signaling pathway in its mechanism of action provides a basis for further investigation into its cellular effects. Researchers are encouraged to establish their own internal standards and dose-response curves for this compound to ensure consistency and accuracy in their experiments.
References
- 1. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Assessing Gardenin D Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxyflavone found in plants such as Gardenia lucida and Citrus reticulata, has demonstrated notable biological activities, including antiproliferative and antioxidant effects.[1][2] These properties make it a compound of interest for further investigation in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. This document provides detailed application notes and protocols for a panel of cell-based assays to assess the efficacy of this compound. The included methodologies cover the evaluation of its cytotoxic, apoptotic, cell cycle inhibitory, antioxidant, and anti-inflammatory properties.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound as reported in the literature.
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Lung Cancer | Lung | 12.82 - 94.63 µg/mL | [1] |
| Breast Cancer | Breast | 12.82 - 94.63 µg/mL | [1] |
| Colon Cancer | Colon | 12.82 - 94.63 µg/mL | [1] |
| Hepatic Cancer | Liver | 12.82 - 94.63 µg/mL | [1] |
| Leukemia | Blood | 12.82 - 94.63 µg/mL | [1] |
| KB | Oral Epidermoid Carcinoma | 0.08 µM | [3] |
Table 2: Antioxidant Activity of this compound
| Assay | Activity | Reference |
| DPPH Scavenging | Potent Scavenger | [1] |
| Ferric Reducing Ability | Strong | [1] |
Experimental Protocols
Cell Viability and Antiproliferative Activity
a. MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Induction
a. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]
Cell Cycle Analysis
a. Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Intracellular Reactive Oxygen Species (ROS) Measurement
a. DCFH-DA Assay
This assay measures the overall levels of intracellular ROS.
Protocol:
-
Cell Treatment: Seed cells in a 96-well black plate and treat with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Induction of Oxidative Stress (Optional): To assess the protective effect of this compound, cells can be challenged with an ROS inducer (e.g., H₂O₂) after the treatment period.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Anti-inflammatory Activity
a. Measurement of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on its known antioxidant and antiproliferative activities, and by analogy to the related compound Gardenin A, several pathways are hypothesized to be involved.[5]
Hypothesized antiproliferative signaling of this compound.
Hypothesized antioxidant and anti-inflammatory pathways of this compound.
Experimental Workflow for Assessing this compound Efficacy
General experimental workflow for evaluating this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Anti-inflammatory Potential of Gardenin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin D, a polymethoxyflavone (PMF), represents a class of natural compounds garnering significant interest for their potential therapeutic properties. While research on this compound is emerging, related PMFs have demonstrated notable anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] This document provides a comprehensive guide for investigating the anti-inflammatory effects of this compound. The protocols detailed herein are based on established methodologies for assessing the anti-inflammatory activity of similar flavonoid compounds and can be adapted for the specific investigation of this compound.
The primary mechanism by which many flavonoids exert their anti-inflammatory effects is through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), and various cytokines. By inhibiting these pathways, compounds like this compound can potentially reduce the inflammatory cascade.
Data Presentation: Anti-inflammatory Effects of Related Polymethoxyflavones
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported anti-inflammatory effects of structurally similar polymethoxyflavones, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) and Gardenin A, to provide a comparative reference.
Table 1: Inhibitory Effects of Related PMFs on Inflammatory Mediators
| Compound | Cell Line | Inflammatory Stimulus | Mediator | IC50 / Inhibition | Reference |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | RAW 264.7 | LPS | Nitric Oxide (NO) | Significant reduction at 10-50 µM | [4] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Significant reduction at 10-50 µM | [4] |
| Gardenin A | HepG2 & Caco2 cells | Alcohol | Pro-inflammatory Cytokines | Marked decrease | [3] |
| Gardenin A | A53T-α-syn mice | - | Pro-inflammatory Genes | Significantly attenuated elevation | [2] |
Table 2: Effects of Related PMFs on Pro-inflammatory Gene and Protein Expression
| Compound | Model System | Inflammatory Stimulus | Target | Effect | Reference |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | RAW 264.7 | LPS | iNOS (protein & mRNA) | Downregulation | [4] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | RAW 264.7 | LPS | COX-2 (protein & mRNA) | Downregulation | [4] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | RAW 264.7 | LPS | TNF-α (mRNA) | Decreased transcription | [4] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | RAW 264.7 | LPS | IL-1β (mRNA) | Decreased transcription | [4] |
| Gardenin A | A53T-α-syn mice | - | NF-κB dependent pro-inflammatory genes | Decreased expression | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages. A typical concentration used is 1 µg/mL.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS to the culture medium.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurements).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
-
Protocol:
-
After the treatment period, collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Reactive Oxygen Species (ROS) Assay
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
-
Protocol:
-
After treatment with this compound and LPS, wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for the cytokines of interest.
-
Cell culture supernatants.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by a series of incubation and washing steps with detection antibodies and a substrate solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Inflammatory Proteins
Western blotting is used to determine the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target proteins.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Real-Time PCR (RT-PCR) for Inflammatory Gene Expression
RT-PCR is used to quantify the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based RT-PCR master mix.
-
Primers specific for the target genes.
-
-
Protocol:
-
Extract total RNA from the cells and reverse transcribe it into cDNA.
-
Perform real-time PCR using specific primers for the genes of interest (e.g., Nos2, Ptgs2, Tnf, Il6, Il1b).
-
Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Conclusion
The provided protocols and background information offer a robust framework for investigating the anti-inflammatory properties of this compound. By leveraging established assays and understanding the likely molecular targets within inflammatory signaling pathways, researchers can effectively characterize the therapeutic potential of this promising natural compound. The data from structurally similar polymethoxyflavones suggest that this compound is likely to exhibit significant anti-inflammatory activity, making it a compelling candidate for further drug development and research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Gardenin D: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the protein interactions of Gardenin D, a naturally occurring flavonoid with demonstrated antioxidant and antiproliferative properties. While comprehensive research on the direct protein binding partners of this compound is still emerging, existing studies have identified key protein targets, offering a foundation for further investigation into its mechanism of action.
Quantitative Data Summary
In-silico and in-vitro studies have identified Ornithine Decarboxylase (ODC) and Cathepsin D as potential interacting partners of this compound. The following table summarizes the available quantitative data from these studies.
| Target Protein | Assay Type | Metric | Value | Reference |
| Ornithine Decarboxylase (ODC) | In vitro inhibition assay | IC50 | 2.36 ± 0.7 - 8.53 ± 0.32 µg/mL | [1] |
| In silico analysis | Binding Energy | -4.30 to -5.02 kcal/mol | [1] | |
| In silico analysis | Inhibition Constant (Ki) | 704.18 - 210.26 µM | [1] | |
| Cathepsin D | In vitro inhibition assay | Not Specified | Potently inhibited | [1] |
| In silico analysis | Binding Energy | -5.78 to -7.24 kcal/mol | [1] | |
| In silico analysis | Inhibition Constant (Ki) | 57.87 - 4.90 µM | [1] |
Note: The in-silico analysis suggested a specific interaction between this compound and ODC, while the interaction with Cathepsin D was described as non-specific.[1] Further experimental validation is required to confirm the nature and significance of these interactions.
Experimental Protocols
Due to the limited number of published experimental studies on this compound protein interactions, the following protocols are provided as general methodologies that can be adapted for investigating the binding of this compound to its putative targets, ODC and Cathepsin D, as well as for screening for novel interacting proteins.
Protocol 1: In-Vitro Enzyme Inhibition Assay for ODC and Cathepsin D
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzymes.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
Purified recombinant human ODC or Cathepsin D
-
Specific substrate for ODC (e.g., L-ornithine) or Cathepsin D (e.g., a fluorogenic peptide substrate)
-
Assay buffer (specific to the enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in assay buffer. Include a vehicle control (DMSO alone).
-
Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
Enzyme solution
-
This compound dilution or vehicle control
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for a defined period.
-
Measure the formation of the product at regular intervals or at the endpoint using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique to measure the real-time interaction between a ligand (this compound) and an analyte (target protein). This protocol provides a general workflow for an SPR experiment.
Workflow Diagram:
Caption: General workflow for an SPR experiment.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified target protein (ODC or Cathepsin D)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if required)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., using a mixture of EDC and NHS for amine coupling).
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface using an appropriate blocking agent (e.g., ethanolamine).
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized protein surface, starting with the lowest concentration.
-
Monitor the association of this compound with the protein in real-time.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the complex.
-
If necessary, inject a regeneration solution to remove any remaining bound this compound before the next injection.
-
-
Data Analysis:
-
The instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: In-Silico Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can provide insights into the binding mode and affinity.
Workflow Diagram:
References
Troubleshooting & Optimization
How to improve Gardenin D solubility for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gardenin D in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to its solubility and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring polymethoxyflavone found in plants such as Gardenia jasminoides and Citrus reticulata.[1] It has demonstrated antioxidant and antiproliferative activities in various studies.[2] Like other polymethoxyflavones, it is being investigated for its potential therapeutic applications.
Q2: I am having trouble dissolving this compound for my cell culture experiments. What solvents are recommended?
A2: this compound is a hydrophobic compound with low aqueous solubility. The most commonly used solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO). Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone; however, these are generally not suitable for direct use in cell culture due to their high toxicity. For cell-based assays, it is crucial to prepare a concentrated stock solution in a cell culture-compatible solvent like DMSO.
Q3: My this compound precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound. This "solvent shock" occurs when the concentrated DMSO stock is diluted in the aqueous medium, causing the compound to fall out of solution as its solubility limit is exceeded. To prevent this, it is essential to keep the final concentration of DMSO in the culture medium as low as possible, ideally at or below 0.5%, as higher concentrations can be toxic to cells.[1][3][4][5][6] A carefully planned serial dilution strategy is recommended.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive.[3] As a general rule, a final DMSO concentration of 0.1% is considered safe for most cell lines.[5] Many cell types can tolerate up to 0.5% DMSO without significant cytotoxicity.[3][4] It is always recommended to perform a solvent toxicity test to determine the maximum tolerable concentration for your specific cell line and experimental duration. Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments.
Troubleshooting Guide: Improving this compound Solubility
| Issue | Potential Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent or energy. | Use ultrasonication and gentle warming (up to 60°C) to aid dissolution. Ensure you are using anhydrous (newly opened) DMSO, as it is hygroscopic and absorbed water can reduce solubility. |
| Precipitate forms immediately upon adding DMSO stock to media. | "Solvent shock" due to rapid dilution and exceeding aqueous solubility. | Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Add this intermediate dilution dropwise to the final volume of media while gently swirling. |
| The final concentration of DMSO is too high for my cells. | The stock solution is not concentrated enough. | Prepare a higher concentration stock solution of this compound in DMSO to minimize the volume added to the cell culture medium. |
| The media becomes cloudy over time after adding this compound. | The compound is slowly precipitating out of solution due to instability or interactions with media components. | Reduce the final concentration of this compound. Ensure the pH of the media is stable. Consider using serum-free media for the treatment period, as serum proteins can sometimes interact with compounds. |
Quantitative Data: Solubility of Gardenin Analogs
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| Gardenin A | DMSO | ≥ 8.27 mg/mL | ≥ 19.77 mM | Requires ultrasonication and warming.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: If the powder does not dissolve readily, sonicate the solution in a water bath for 10-15 minutes and gently warm to 37-60°C until the solution is clear.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dosing Cells with this compound
-
Thaw and Pre-warm: Thaw an aliquot of the this compound stock solution at room temperature and pre-warm the cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 100X intermediate stock (1 mM) from your 10 mM stock.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if the final DMSO concentration remains low) dropwise to the final volume of cell culture medium while gently swirling the flask or plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate batch of medium.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator and monitor for any signs of precipitation or cytotoxicity.
Visualizations
Experimental Workflow
References
- 1. This compound | C19H18O8 | CID 3080750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of Girdin Induced Apoptosis of Glioblastoma Cells via the Mitochondrion Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Maximum DMSO concentration for Gardenin D in vitro assays
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Gardenin D in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO for dissolving this compound in in vitro assays?
A1: Based on studies of structurally related polymethoxyflavones (PMFs), it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% .[1] Ideally, the concentration should be less than 0.1% to minimize any potential off-target effects of the solvent on cell viability and function.[2] However, the optimal maximum concentration is cell-line specific and should always be determined experimentally.
Q2: I am observing cytotoxicity in my control group (cells treated with DMSO alone). What could be the cause?
A2: Cytotoxicity in your vehicle control group is a clear indicator that the DMSO concentration is too high for your specific cell line or experimental duration. Different cell lines exhibit varying sensitivities to DMSO. For some sensitive cell lines, even concentrations below 1% can be toxic, especially with longer incubation times. It is crucial to run a DMSO dose-response curve to determine the maximum non-toxic concentration for your particular cells.
Q3: Can the concentration of DMSO affect the biological activity of this compound?
A3: Yes, besides direct cytotoxicity, higher concentrations of DMSO can have unintended effects on cellular processes, potentially confounding the interpretation of your results. For example, DMSO has been reported to induce cell differentiation, alter gene expression, and affect inflammatory responses.[3] Therefore, using the lowest effective concentration of DMSO is critical to ensure that the observed effects are due to this compound and not the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control wells. | The final DMSO concentration is too high for the cell line being used. | Determine the maximum tolerable DMSO concentration by performing a cell viability assay (e.g., MTT) with a range of DMSO concentrations (e.g., 0.05% to 2%). |
| Precipitation of this compound upon dilution in culture medium. | The aqueous solubility of this compound is poor, and the compound is precipitating out of the DMSO/medium mixture. | Prepare a higher concentration stock of this compound in DMSO, so a smaller volume is needed for the final dilution. Ensure rapid and thorough mixing when adding the DMSO stock to the culture medium. Consider a brief sonication of the final solution. |
| Inconsistent results between experiments. | Variability in the final DMSO concentration or uneven mixing. | Prepare a fresh dilution of the this compound stock in medium for each experiment. Ensure the DMSO stock is at room temperature before use. Vortex the final solution gently before adding it to the cells. |
| Observed biological effect is not dose-dependent for this compound. | The DMSO concentration is in a range that is influencing the cellular pathway being studied, masking the effect of this compound. | Lower the final DMSO concentration to the sub-toxic range (ideally ≤0.1%) and repeat the experiment. |
Quantitative Data Summary
The following table summarizes the recommended and experimentally determined cytotoxic concentrations of DMSO in various in vitro settings. Note that the tolerance to DMSO is highly dependent on the cell type and the duration of the assay.
| DMSO Concentration | Effect on Cell Viability | Cell Line Examples | Citation |
| < 0.1% | Generally considered safe with minimal effects on cell viability. | Caco-2 | [2] |
| 0.1% - 0.5% | Often tolerated, but may have minor effects on some cell lines. A vehicle control is essential. | Skin fibroblasts, Human apical papilla cells | [4] |
| 0.5% | Final concentration used in some studies with polymethoxyflavones. | BV-2 (neuroglia) | [1] |
| 1% - 2% | Can cause a significant reduction in cell viability in many cell lines. | Human leukemic T cells (Molt-4, Jurkat), Monocytes (U937, THP1) | |
| ≥ 5% | Generally considered cytotoxic. | Human apical papilla cells | [4] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration using an MTT Assay
This protocol outlines the steps to determine the highest concentration of DMSO that does not significantly affect the viability of your target cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilutions: Prepare a series of dilutions of DMSO in complete culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Also, include a "no DMSO" control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of DMSO. Incubate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration that shows no significant decrease in cell viability is your maximum tolerable DMSO concentration.
Visualizations
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro growth inhibition of ovarian cancer cells by decorin: synergism of action between decorin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gardenin D Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gardenin D concentration for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxic activity?
This compound is a naturally occurring polymethoxyflavone (PMF) found in plants such as Gardenia lucida and Citrus reticulata.[1][2] It has demonstrated antioxidant and antiproliferative activities. One study reported that this compound exhibited superior antiproliferative activity against a panel of human cancer cell lines, including lung, breast, colon, hepatic, and leukemia cell lines.[1]
Q2: What is the general mechanism of action for the cytotoxicity of polymethoxyflavones like this compound?
Polymethoxyflavones (PMFs) can exert their cytotoxic effects through various mechanisms. These may include the induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4][5] The presence of hydroxyl and methoxy groups on the flavonoid backbone is known to influence their biological activity, including their cytotoxicity.[3] For instance, some flavonoids can arrest the cell cycle at the G1 or G2/M phase and can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][6]
Q3: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
Based on available data, a broad concentration range should be screened initially to determine the optimal working concentration for your specific cell line. A study has reported IC50 values for this compound in the range of 12.82 to 94.63 µg/mL against various cancer cell lines.[1] Therefore, a starting range of 1 to 100 µg/mL (or the molar equivalent) is a reasonable starting point for a dose-response experiment. It is advisable to perform serial dilutions (e.g., logarithmic or half-log dilutions) across this range.
Q4: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture experiments, DMSO is the most common choice.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM or 1-10 mg/mL) in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing working concentrations for your assay, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%, and for some sensitive primary cells ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no cytotoxicity observed | Concentration too low: The tested concentrations of this compound may be below the effective range for the specific cell line. | Action: Test a higher concentration range. Refer to the reported IC50 values (12.82-94.63 µg/mL) as a guide.[1] |
| Incubation time too short: The duration of exposure to this compound may not be sufficient to induce a cytotoxic effect. | Action: Increase the incubation time (e.g., test 24, 48, and 72 hours). | |
| Compound instability: this compound may be unstable in the cell culture medium over longer incubation periods.[9][10][11] | Action: Perform a stability test of this compound in your specific cell culture medium. Consider refreshing the medium with a new compound during long-term assays. | |
| Cell line resistance: The chosen cell line may be inherently resistant to this compound. | Action: If possible, test on a different, potentially more sensitive cell line. Review literature for the sensitivity of your cell line to other flavonoids. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells seeded in each well. | Action: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. | Action: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation: this compound, like many PMFs, has low aqueous solubility and may precipitate in the culture medium, especially at higher concentrations.[12][13] | Action: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or consider using a solubilizing agent (with appropriate controls). Ensure the final DMSO concentration is optimized and consistent. | |
| Inconsistent dose-response curve | Sub-optimal concentration range: The selected concentrations may not cover the full dynamic range of the cytotoxic response. | Action: Perform a wider range of serial dilutions to capture the complete sigmoidal dose-response curve. |
| Assay interference: Components in the assay (e.g., phenol red in the medium) or the compound itself might interfere with the detection method (e.g., absorbance or fluorescence). | Action: Use phenol red-free medium if using colorimetric assays. Run appropriate controls, including a "compound only" control (no cells) to check for direct interference with the assay reagents. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium (with serum and antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Untreated Control: Cells in medium without this compound.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO used for the this compound dilutions.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: Putative signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 5. Cell cycle control as a basis for cancer chemoprevention through dietary agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Gardenin D precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardenin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a polymethoxyflavone, a type of flavonoid found in plants like Gardenia jasminoides and Citrus reticulata.[1][2] It is investigated for its potential antioxidant and antiproliferative activities, making it a compound of interest in cancer research and other areas exploring the therapeutic effects of natural products.[2]
Q2: In which solvents is this compound soluble?
This compound is a hydrophobic compound with low water solubility.[3][4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2]
Q3: My this compound stock solution, prepared in DMSO, precipitates when I dilute it in my aqueous cell culture medium. Why is this happening?
This is a common issue encountered with hydrophobic compounds like this compound. When a concentrated DMSO stock solution is introduced into an aqueous environment, the compound's solubility drastically decreases, leading to precipitation. The final concentration of DMSO in the culture medium is often too low to keep the hydrophobic compound dissolved.
Q4: What is the recommended maximum concentration of DMSO in cell culture media?
To avoid cytotoxic effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many researchers recommending 0.1% or lower. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess its effect on your specific cells.
Q5: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound stock solutions as aliquots in tightly sealed vials at -20°C to minimize degradation from repeated freeze-thaw cycles.[2] If prepared and stored correctly, these solutions can be usable for up to two weeks.[2] For shorter-term storage, refrigeration at 2-8°C is also an option.[2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you overcome the common issue of this compound precipitation in your stock and working solutions.
Issue: this compound precipitates out of solution upon dilution into aqueous media.
Root Cause: Rapid decrease in solvent polarity when a DMSO-based stock solution is diluted into an aqueous buffer or cell culture medium.
Solutions:
-
Optimize Stock Solution Concentration:
-
Prepare a higher concentration stock solution in DMSO. This allows for the addition of a smaller volume to your aqueous medium to reach the desired final concentration, thereby keeping the final DMSO percentage low.
-
-
Employ a Stepwise Dilution Protocol:
-
Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of pre-warmed medium and vortex gently. Then, add this intermediate dilution to the final volume.
-
-
Pre-warm Aqueous Solutions:
-
Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help to increase its solubility and prevent precipitation.
-
-
Consider pH Adjustments:
-
The pH of the final solution can influence the solubility of flavonoids. Ensure your final medium is buffered correctly for the CO2 environment of your incubator.
-
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Acetone | Soluble | Another suitable organic solvent for initial dissolution.[2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Water | Very Low | Like other polymethoxyflavones, this compound is hydrophobic.[3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 374.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing this compound:
-
Carefully weigh out 3.74 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use (up to two weeks is recommended).[2]
-
Signaling Pathways and Experimental Workflows
Antioxidant and Anti-inflammatory Signaling Pathway of this compound
This compound, being a polymethoxyflavone similar to Gardenin A, is likely to exert its antioxidant and anti-inflammatory effects through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway.
Caption: Proposed antioxidant and anti-inflammatory signaling pathway of this compound.
Antiproliferative Signaling Pathways of this compound
Flavonoids, including polymethoxyflavones, often exert their antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Potential antiproliferative signaling pathways modulated by this compound.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Recommended workflow for preparing this compound for cell-based assays.
References
Technical Support Center: Troubleshooting Inconsistent Results in Gardenin D Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Gardenin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a polymethoxyflavone, a type of flavonoid compound.[1][2] It has been reported to possess antioxidant and antiproliferative activities in various cancer cell lines.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound integrity.
Q3: I am observing lower than expected potency (high IC50 values) in my cell viability assays. What could be the reason?
Several factors could contribute to this observation:
-
Compound Stability: Flavonoids can be unstable in cell culture media, leading to a decrease in the effective concentration over the incubation period.[4] It is advisable to minimize the exposure of this compound-containing media to light.
-
Solubility Issues: Poor solubility of this compound in the final culture medium can lead to precipitation and a lower effective concentration. Ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) to prevent both direct solvent-induced cytotoxicity and compound precipitation.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anticancer agents. The potency of this compound can differ significantly across various cancer cell types.
-
Assay Conditions: The density of cells seeded and the duration of the assay can influence the calculated IC50 value.
Q4: My Western blot results for signaling pathway modulation are inconsistent. What are the potential causes?
Inconsistent Western blot results can arise from several factors:
-
Timing of Treatment: The activation or inhibition of signaling pathways is often transient. It is crucial to perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation or expression after this compound treatment.
-
Protein Extraction and Handling: Ensure that protein extraction is performed quickly and on ice, using lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Antibody Quality: The specificity and sensitivity of the primary antibodies used are critical for reliable results. Always validate your antibodies and include appropriate positive and negative controls.
Troubleshooting Guide
This guide provides solutions to common problems encountered in this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Cell Viability Results | 1. This compound instability in media: Flavonoids can degrade in aqueous solutions over time. 2. Precipitation of this compound: Poor solubility at the final concentration in the culture medium. 3. Inconsistent cell seeding: Uneven cell distribution across the plate. 4. Solvent (e.g., DMSO) toxicity: High concentrations of the solvent can affect cell viability. | 1. Prepare fresh dilutions of this compound for each experiment. Minimize the time between adding the compound to the media and treating the cells. Consider a time-course experiment to assess compound stability. 2. Visually inspect the media for any precipitation after adding this compound. Ensure the final solvent concentration is non-toxic and aids solubility (e.g., DMSO < 0.5%). 3. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 4. Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in all experiments. |
| High Variability in Western Blot Bands | 1. Suboptimal protein extraction: Degradation or dephosphorylation of target proteins. 2. Uneven protein loading: Inaccurate protein quantification or pipetting errors. 3. Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane. 4. Issues with antibody incubation: Non-specific binding or low signal. | 1. Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process. 2. Use a reliable protein quantification method (e.g., BCA assay). Load equal amounts of protein in each lane. Use a loading control antibody to verify even loading. 3. Ensure proper assembly of the transfer sandwich and optimize transfer time and voltage based on the molecular weight of your target protein. 4. Optimize antibody concentrations and incubation times. Use a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to reduce background noise. |
| Difficulty in Reproducing In Vivo Antitumor Effects | 1. Poor bioavailability of this compound: Flavonoids often have low oral bioavailability. 2. Inappropriate animal model: The chosen cancer model may not be sensitive to this compound. 3. Variability in tumor growth: Inconsistent tumor size at the start of treatment. 4. Issues with compound formulation and administration: Precipitation of the compound in the vehicle or inconsistent dosing. | 1. Consider different routes of administration (e.g., intraperitoneal injection) or the use of formulation strategies to enhance solubility and absorption. 2. Research the literature to select a cancer model where the targeted signaling pathways of flavonoids are known to be relevant. 3. Randomize animals into treatment groups only after tumors have reached a predetermined size. 4. Ensure the formulation is stable and homogenous. Use precise administration techniques to ensure consistent dosing. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Lung Cancer | Lung | 12.82 ± 0.67 | [3] |
| Breast Cancer | Breast | - | [3] |
| Colon Cancer | Colon | - | [3] |
| Hepatic Cancer | Liver | - | [3] |
| Leukemia | Blood | - | [3] |
| Keratinocytes | Skin | 94.63 ± 1.27 | [3] |
Note: The original data for some cell lines was presented as a range for a group of compounds including this compound. Specific IC50 values for each of those cell lines were not individually detailed in the provided search results.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., <0.5%).
-
Cell Treatment: Remove the overnight culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
This compound-treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the predetermined optimal time, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein levels.
Visualizations
Caption: Putative signaling pathways modulated by this compound in cancer cells.
References
- 1. rsc.org [rsc.org]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gardenin D Efficacy and Serum Concentration
Welcome to the technical support center for Gardenin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound. The information is presented in a clear question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a polymethoxyflavone (PMF), a type of flavonoid compound.[1] It has demonstrated antioxidant and antiproliferative activities in scientific studies.[1]
Q2: What is the effective concentration of this compound for in vitro experiments?
Direct studies detailing the effective serum concentration of this compound are limited. However, research on its antiproliferative effects has shown activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound have been reported to be in the range of 12.82 ± 0.67 to 94.63 µg/mL.[1] For a related compound, Gardenin A, effective in vitro concentrations for promoting neurite outgrowth have been noted at 10-20 μM.[2] Researchers may consider using these ranges as a starting point for their own dose-response experiments with this compound.
Q3: What are the key signaling pathways modulated by this compound?
While the specific signaling pathways for this compound are not extensively documented, polymethoxyflavones as a class are known to modulate several key pathways. A related compound, Gardenin A, has been shown to activate the MAPK/ERK, PKC, and PKA signaling pathways.[2] Additionally, Gardenin A has been found to alleviate alcohol-induced oxidative stress and inflammation via the AMPK/Nrf2 pathway.[3] It is plausible that this compound may act through similar mechanisms.
Q.4: What are the recommended solvents and storage conditions for this compound?
This compound can be dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For long-term storage of stock solutions, it is advisable to follow the recommendations for similar polymethoxyflavones. For instance, Gardenin A stock solutions are typically stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound in our in vitro cell culture experiments.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of this compound can be cell-type specific. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Based on available data for its antiproliferative effects, a starting range of 10-100 µg/mL could be considered.[1] For neurotrophic effects, a range of 10-20 µM, similar to Gardenin A, might be a good starting point.[2]
-
-
Possible Cause 2: Poor Solubility.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to your cell culture medium. The final concentration of the solvent (e.g., DMSO) in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Improper storage can lead to the degradation of the compound. Store the stock solution in aliquots at -80°C and protect it from light.[2] Avoid repeated freeze-thaw cycles.
-
Problem 2: High background or off-target effects observed in our experiments.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: While a certain concentration is required for efficacy, excessively high concentrations can lead to non-specific effects or cytotoxicity. Refer to your dose-response curve to select a concentration that provides a specific effect with minimal toxicity.
-
-
Possible Cause 2: Purity of the Compound.
-
Solution: Verify the purity of your this compound sample. Impurities could contribute to unexpected biological activities. If possible, obtain a certificate of analysis from the supplier.
-
Problem 3: Difficulty in translating in vitro results to in vivo models.
-
Possible Cause 1: Pharmacokinetic Properties.
-
Solution: The bioavailability and metabolism of this compound in vivo are likely different from its behavior in vitro. For a related compound, Gardenin A, oral administration in mice has been studied at doses of 25 mg/kg and 100 mg/kg.[4] These doses could serve as a reference for designing in vivo studies with this compound. It is important to conduct pharmacokinetic studies to determine the serum concentration and tissue distribution of this compound in your animal model.
-
-
Possible Cause 2: Complex Biological Environment.
-
Solution: The in vivo environment is significantly more complex than an in vitro cell culture system. The observed effects in vivo will be a result of the compound's interaction with multiple cell types and physiological systems. Consider a stepwise approach, moving from simple cell culture to co-culture or 3D culture models before transitioning to animal studies.
-
Data Presentation
Table 1: Reported Antiproliferative Activity of this compound
| Cell Lines | IC50 (µg/mL) |
| Lung, Breast, Colon, Hepatic, Leukemia, Keratinocytes | 12.82 ± 0.67 - 94.63 ± 1.27 |
Data sourced from ChemFaces.[1]
Table 2: Reference In Vitro and In Vivo Concentrations for Gardenin A
| Experimental Model | Concentration/Dosage | Observed Effect | Reference |
| PC12 Cells (in vitro) | 10-20 µM | Neurite outgrowth | [2] |
| A53T-α-syn mice (in vivo) | 100 mg/kg | Increased cortical expression of NRF2 | [4] |
| A53T-α-syn mice (in vivo) | 100 mg/kg | Increased cortical expression of synaptophysin | [4] |
| A53T-α-syn mice (in vivo) | 100 mg/kg | Attenuated mobility deficits | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 for Antiproliferative Activity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
References
- 1. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Gardenin D treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data regarding the use of Gardenin D in cancer cell line research. As a polymethoxyflavone (PMF), this compound is understood to exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines. However, specific data for this compound is limited. Therefore, some information provided herein is based on the broader class of PMFs and should be considered as a general guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a polymethoxyflavone, a class of natural compounds found in citrus peels and other plants.[1][2] PMFs, in general, are known to exhibit anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[3][4] The proposed mechanisms involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway, and the expression of proteins involved in apoptosis, like the Bcl-2 family and caspases.[3][5]
Q2: In which solvents can I dissolve this compound?
A2: this compound, like other PMFs, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary significantly between different cell lines. Based on studies with related polymethoxyflavones, a starting concentration range of 1-100 µM is recommended for initial screening experiments.[6][7] It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) for each specific cell line.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is best to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent degradation.
Q5: Are there known mechanisms of resistance to polymethoxyflavones like this compound?
A5: While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to anticancer agents can apply. These may include alterations in drug influx/efflux transporters, mutations in target proteins, and upregulation of pro-survival signaling pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or no dose-dependent effect | - this compound concentration is too low- Incubation time is too short- Cell density is too high or too low | - Test a wider range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Optimize cell seeding density for logarithmic growth during the experiment. |
| Unexpected increase in cell viability at certain concentrations | - Hormetic effect (biphasic dose-response)- Compound precipitation | - This can be a real biological effect at low concentrations.- Visually inspect the wells for any precipitate. If present, consider using a different solvent or a lower stock concentration. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in control | - Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing) | - Use a gentle cell detachment method (e.g., EDTA-based dissociation buffer).- Mix cells by gentle pipetting or flicking the tube. |
| No significant increase in apoptotic cells after treatment | - this compound concentration is too low or incubation time is too short- The cell line is resistant to this compound-induced apoptosis | - Increase the concentration and/or incubation time.- Investigate alternative cell death mechanisms (e.g., autophagy, necrosis). |
| High background staining | - Inadequate washing of cells- Non-specific binding of Annexin V | - Ensure thorough washing of cells with PBS.- Use the recommended binding buffer and incubate on ice. |
Cell Cycle Analysis
| Problem | Possible Cause | Solution |
| Broad G1 and G2/M peaks | - Inconsistent cell fixation- Cell doublets | - Use cold ethanol and add it dropwise while vortexing gently.- Include a doublet discrimination gate in your flow cytometry analysis. |
| No clear cell cycle arrest | - Suboptimal this compound concentration or treatment duration- Cell cycle arrest is transient | - Perform a time-course and dose-response experiment.- Analyze cells at multiple time points after treatment. |
| Debris in the sample affecting analysis | - Excessive cell death | - Gate out debris based on forward and side scatter properties.- Consider using a lower concentration of this compound if cytotoxicity is too high. |
Data Presentation
The following tables summarize the reported antiproliferative activity of various polymethoxyflavones in different human cancer cell lines. This data can serve as a reference for designing experiments with this compound. Note: These are not IC50 values for this compound, as specific data is limited.
Table 1: IC50 Values (µM) of Selected Polymethoxyflavones in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Cell Line (Other) | Reference |
| Nobiletin | ~40 µM | - | - | MDA-MB-468: ~0.1 µM | [2] |
| Sideritoflavone | 4.9 µM | - | - | - | [8] |
| Tangeretin | - | - | - | AGS (Gastric): ~33.57 µM | [8] |
| 4',5'-dihydroxy-5,7,3'-TMF | - | - | - | HCC1954 (Breast): 8.58 µM | [8] |
Data presented are from various sources and experimental conditions may differ. These values should be used as a general guide.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR for Cell Cycle and Apoptosis Genes
-
Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., CCND1 (Cyclin D1), CDKN1A (p21), BCL2, BAX).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
The following diagrams illustrate inferred signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Gardenin D and Gardenin A
Quantitative Antioxidant Activity
Direct quantitative comparisons of the in vitro antioxidant activity of pure Gardenin D and Gardenin A are limited in the current scientific literature. Most studies have focused on the antioxidant effects of crude extracts of Gardenia species, which contain a mixture of various flavonoids and other phytochemicals.
For instance, a study on the methanolic fruit extract of Gardenia latifolia, which is known to contain various polymethoxyflavones, reported a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC50 value of 65.82 µg/mL.[1] Similarly, an ethanolic leaf extract of Gardenia gummifera exhibited a DPPH radical scavenging activity with an IC50 value of 48.33 µg/ml.[2] While these findings indicate the antioxidant potential of the plant extracts, they do not provide specific IC50 values for this compound or Gardenin A.
To provide a comprehensive comparison, further studies directly evaluating the in vitro antioxidant capacity of isolated this compound and Gardenin A using standardized assays such as DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are necessary.
Mechanistic Insights into Antioxidant Action
The antioxidant mechanisms of flavonoids, including Gardenin A and likely this compound, involve both direct radical scavenging and the modulation of cellular antioxidant defense systems.
Gardenin A has been shown to exert its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Additionally, Gardenin A has been reported to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often associated with oxidative stress.[3]
While the specific signaling pathways for This compound 's antioxidant activity are less characterized, it is plausible that as a polymethoxyflavone, it shares similar mechanisms with Gardenin A, including the potential to modulate the Nrf2 and NF-κB pathways. The antioxidant activity of flavonoids is generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Signaling Pathways
The interplay between the NRF2 and NF-κB signaling pathways is crucial in the cellular response to oxidative stress. Many flavonoids are known to influence this crosstalk.
Caption: NRF2 and NF-κB signaling pathways modulated by flavonoids.
Experimental Protocols
Standard in vitro antioxidant assays are employed to determine the radical scavenging and reducing capacities of compounds. Below are generalized protocols for the DPPH and ABTS assays, which are commonly used for flavonoids.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: this compound and Gardenin A are dissolved in a suitable solvent to prepare a series of concentrations. A positive control, such as ascorbic acid or Trolox, is also prepared at various concentrations.
-
Reaction: A specific volume of the sample or standard solution is mixed with a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound, Gardenin A, and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Both this compound and Gardenin A show promise as antioxidant compounds. While Gardenin A's mechanism through the Nrf2 pathway is better understood, the direct comparative efficacy of this compound and Gardenin A in vitro remains to be elucidated. Future research should focus on head-to-head comparisons of the pure compounds using standardized antioxidant assays to provide the quantitative data necessary for a definitive assessment of their relative antioxidant potencies. This will be crucial for guiding further research into their potential therapeutic applications in conditions associated with oxidative stress.
References
Gardenin D versus tangeretin in inhibiting cancer cell growth
A Comparative Guide to Gardenin D and Tangeretin in Inhibiting Cancer Cell Growth
Introduction
Polymethoxylated flavones (PMFs), a class of flavonoids abundant in citrus peels and certain medicinal plants, have garnered significant attention in oncology research for their potential as anticancer agents. Among these, Tangeretin and compounds from the Gardenin family, such as this compound, are noted for their bioactive properties. This guide provides a comparative analysis of the experimental data on Tangeretin and related Gardenin compounds in the context of cancer cell growth inhibition. Due to the limited availability of specific data on this compound, this comparison includes findings from closely related dihydroxy-pentamethoxyflavones (DH-PMF) and Gardenin B to provide a broader perspective on the potential mechanisms of the Gardenin family.
This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative efficacy, mechanisms of action, and the signaling pathways modulated by these compounds.
Quantitative Data Comparison: Proliferative Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values for Tangeretin and Gardenin B across various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Tangeretin | MDA-MB-468 | Breast Cancer | 0.25 ± 0.15 | |
| MDA-MB-231 | Breast Cancer | 9 | ||
| MCF7 | Breast Cancer | 39.3 ± 1.5 | ||
| A549 | Lung Cancer | 118.5 | ||
| Gardenin B | HL-60 | Leukemia | 1.6 | [1][2] |
| U-937 | Leukemia | 3.0 | [1][2] |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Tangeretin and Gardenin compounds employ distinct but sometimes overlapping mechanisms to halt cancer cell proliferation, primarily through the induction of cell cycle arrest and apoptosis.
Tangeretin
Tangeretin has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. A predominant mechanism is the arrest at the G1 phase of the cell cycle. This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which in turn inhibit the activity of CDK2 and CDK4. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the cell's transition from G1 to the S phase. In some cancer models, such as glioblastoma, Tangeretin induces arrest at the G2/M phase .
Apoptosis, or programmed cell death, is another key anticancer mechanism of Tangeretin. It can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Tangeretin has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to mitochondrial dysfunction and the activation of caspases.
Gardenin Compounds
Data on a dihydroxy-pentamethoxyflavone (DH-PMF) isolated from Gardenia obtusifolia shows a potent induction of G2/M phase arrest in cancer cells. This was associated with reduced expression of key G2/M transition proteins like CDC2. Furthermore, DH-PMF robustly induces apoptosis through the activation of both initiator caspases (caspase-8 and -9) and the executioner caspase-3.[3]
Similarly, Gardenin B is a potent inducer of apoptosis in human leukemia cells, activating caspase-2, -3, -8, and -9, indicating its ability to engage both intrinsic and extrinsic apoptotic pathways.[1]
Signaling Pathway Modulation
The anticancer effects of these flavonoids are orchestrated by their interaction with complex intracellular signaling networks.
Tangeretin: Key Signaling Pathways
Tangeretin's action is frequently linked to the modulation of critical tumor suppressor and oncogenic pathways. It upregulates the tumor suppressor PTEN , which in turn inhibits the pro-survival PI3K/Akt pathway .[4] Downregulation of the PI3K/Akt pathway is a crucial event that sensitizes cancer cells to apoptosis. Tangeretin also activates the p53 pathway , leading to increased transcription of p21, a key mediator of G1 cell cycle arrest.[1]
Gardenin Compounds: Key Signaling Pathways
The DH-PMF from Gardenia has been shown to potently inhibit the AKT/GSK3β signaling pathway . By inhibiting the phosphorylation (activation) of AKT, it prevents the subsequent phosphorylation of GSK3β. This modulation is critical as the AKT pathway is a central regulator of cell survival, and its inhibition directly contributes to the induction of apoptosis.[3]
Experimental Protocols
The findings described in this guide are based on standard in vitro assays used in cancer biology and drug discovery.
Cell Viability Assay (MTT Assay)
-
Principle : This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tangeretin, Gardenin B) or a vehicle control (like DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and plates are incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are calculated from dose-response curves.
-
Cell Cycle Analysis
-
Principle : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Methodology :
-
Cells are treated with the test compound for a set duration.
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Fixed cells are treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI).
-
The DNA content of individual cells is quantified using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology :
-
Cells are treated with the test compound.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with FITC-conjugated Annexin V and PI in the dark.
-
The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of different cell populations based on their fluorescence profiles.
-
Conclusion
Both Tangeretin and compounds from the Gardenin family demonstrate significant potential as anticancer agents, operating through the induction of cell cycle arrest and apoptosis.
-
Potency : Based on the available data, Gardenin B shows higher potency (lower IC50 values) in leukemia cell lines compared to the potency of Tangeretin in several solid tumor cell lines like lung and breast cancer. However, Tangeretin exhibits remarkable, sub-micromolar potency in the MDA-MB-468 breast cancer cell line. This highlights the cell-type-specific activity of these compounds.
-
Mechanism : A key mechanistic difference appears in their primary mode of cell cycle inhibition. Tangeretin is widely reported to induce G1 arrest by modulating the p53/p21 and CDK pathways, though G2/M arrest is also observed. In contrast, the studied Gardenin compound (DH-PMF) primarily induces G2/M arrest .
-
Signaling : Both flavonoids converge on critical cell survival pathways. Tangeretin's inhibition of the PI3K/Akt pathway is mediated by its upregulation of the tumor suppressor PTEN, whereas the studied DH-PMF directly inhibits AKT phosphorylation.
References
Head-to-Head Comparison: Antioxidant Capacity of Gardenin D and Quercetin
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of two flavonoids, Gardenin D and quercetin, for researchers, scientists, and drug development professionals. The following sections detail their performance in various antioxidant assays, outline the experimental protocols for these assays, and illustrate the key signaling pathways involved in their antioxidant activity.
Quantitative Antioxidant Capacity: A Comparative Overview
Direct comparative studies evaluating this compound and quercetin under identical experimental conditions are limited. However, by compiling data from various sources, we can construct a comparative profile of their antioxidant potential. Quercetin is a well-established antioxidant with a significant body of research quantifying its activity. Data for this compound is less abundant, but available information on its and related compounds' activities provides valuable insights.
Table 1: In Vitro Antioxidant Capacity of this compound and Quercetin
| Antioxidant Assay | This compound | Quercetin | Standard Reference | Key Findings |
| DPPH Radical Scavenging (IC50) | No direct data available. A related polymethoxyflavone, Xanthomicrol, from the same source is a potent DPPH scavenger (85.86% inhibition).[1][2] | ~1.89 - 19.17 µg/mL | Ascorbic Acid: ~9.53 µg/mL | Quercetin demonstrates potent, dose-dependent DPPH radical scavenging activity. |
| ABTS Radical Scavenging (IC50) | No direct data available. | ~1.89 µg/mL | - | Quercetin is an effective scavenger of the ABTS radical cation.[3] |
| Antiperoxidant Activity (IC50) | 140 µM | No direct comparative data available. | - | This compound has demonstrated the ability to inhibit lipid peroxidation.[4] |
Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies greater antioxidant activity. The values presented are collated from multiple studies and may not be directly comparable due to variations in experimental methodologies.
Mechanistic Insights: Signaling Pathways
Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway for both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
This compound and the Nrf2 Pathway: While direct studies on this compound are limited, research on the related polymethoxyflavone, Gardenin A, has shown that it activates the NRF2-regulated antioxidant pathway.[5] Activation of Nrf2 leads to the transcription of a suite of protective genes that enhance the cell's ability to combat oxidative stress.
Quercetin and the Nrf2 Pathway: Quercetin is a well-documented activator of the Nrf2 signaling pathway.[1][2][6][7][8] By promoting the dissociation of Nrf2 from its inhibitor Keap1, quercetin facilitates Nrf2's translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
References
- 1. Characterization of bioactive constituents from the gum resin of Gardenia lucida and its pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Pro-Apoptotic Effects of Gardenin D with Annexin V: A Comparative Guide
Unveiling the Pro-Apoptotic Machinery: The Signaling Pathway of Action
Gardenin B, a methoxyflavonoid structurally similar to Gardenin D, has been shown to induce apoptosis in human leukemia cells through the activation of both the extrinsic and intrinsic pathways. This dual-pronged attack ensures a comprehensive and effective elimination of cancer cells. The proposed signaling cascade is illustrated below.
Caption: Proposed apoptotic signaling pathway of this compound.
Quantifying Apoptosis: A Comparative Data Analysis
To illustrate the quantitative assessment of apoptosis, the following table summarizes the dose-dependent pro-apoptotic effects of Brucein D, a natural compound, on Capan-2 human pancreatic adenocarcinoma cells, as determined by Annexin V-PI staining and flow cytometry. While not this compound, this data provides a clear example of how to present such findings.
| Compound | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 95.2 | 2.1 | 2.7 | 4.8 |
| Brucein D | 0.55 | 85.3 | 10.5 | 4.2 | 14.7 |
| Brucein D | 1.1 | 65.7 | 25.1 | 9.2 | 34.3 |
| Brucein D | 2.2 | 40.1 | 48.3 | 11.6 | 59.9 |
Experimental Protocol: Annexin V Staining for Apoptosis Detection
The Annexin V assay is a widely used method for detecting early-stage apoptosis. The protocol is based on the high affinity of Annexin V for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[1]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Experimental workflow for Annexin V staining.
Comparison with Other Apoptosis Detection Methods
While Annexin V staining is a robust method for detecting early apoptosis, several other techniques can be employed to study different aspects of the apoptotic process. The choice of method often depends on the specific research question and the stage of apoptosis being investigated.
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects externalization of phosphatidylserine.[1] | Early | High sensitivity for early apoptosis, allows for quantification. | Can also stain necrotic cells if the membrane is compromised. |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks. | Late | Specific for apoptosis-related DNA fragmentation. | May not detect very early stages of apoptosis. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3, -7) using fluorogenic substrates. | Mid to Late | Provides information on the activation of the core apoptotic machinery. | Caspase activation can also occur in other forms of cell death. |
| DNA Laddering | Visualizes the characteristic cleavage of DNA into internucleosomal fragments by gel electrophoresis. | Late | A classic and visually intuitive method. | Less sensitive and not quantitative. |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria and are released upon membrane depolarization. | Early | Detects a very early event in the intrinsic apoptotic pathway. | Changes in mitochondrial membrane potential are not exclusive to apoptosis. |
References
Unveiling the Antioxidant Potential of Gardenin D: A Comparative Analysis Using the ABTS Assay
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant activity of Gardenin D, cross-validated with the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. This document summarizes quantitative data, details experimental protocols, and visualizes the scientific workflow to offer a comprehensive resource for evaluating the therapeutic potential of this polymethoxyflavone.
Comparative Antioxidant Activity: ABTS Assay
The ABTS assay is a widely used method to determine the total antioxidant capacity of a compound. It measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The potency is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to decrease the initial ABTS•+ concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.
For comparative purposes, the following table summarizes the ABTS radical scavenging activity of several well-known antioxidant compounds. This data provides a benchmark against which the potential activity of this compound can be contextualized.
| Compound | IC50 (µg/mL) | Reference |
| Quercetin | 1.89 ± 0.33 | [1] |
| Gallic Acid | 1.03 ± 0.25 | [1] |
| (+)-Catechin | 3.12 ± 0.51 | [1] |
| Kaempferol | 3.70 ± 0.15 | [1] |
| Ascorbic Acid | 48.7 ± 1.0 | |
| Trolox | ~2.9 - 3.8 |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: ABTS Radical Scavenging Assay
The following protocol outlines a standard method for determining antioxidant activity using the ABTS assay.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or an appropriate buffer
-
Methanol or ethanol
-
Antioxidant standard (e.g., Trolox, Ascorbic Acid)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the dark-colored ABTS•+ solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the antioxidant standard in methanol or the appropriate solvent.
-
Add a small volume (e.g., 10 µL) of each dilution of the test compound or standard to the wells of a 96-well microplate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes), protected from light.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ radical scavenging activity for each concentration of the test compound and standard using the following formula:
where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound and standard to determine the IC50 value.
-
Visualizing the ABTS Assay Workflow
The following diagram illustrates the key steps involved in the ABTS antioxidant activity assay.
Caption: Workflow of the ABTS antioxidant assay.
Discussion and Future Directions
While a direct IC50 value for this compound in the ABTS assay remains to be determined, studies on extracts of Gardenia species, rich in polymethoxyflavones including this compound, have demonstrated significant antioxidant activity. For instance, a methanolic extract of Gardenia latifolia fruits showed an IC50 value of 65.82 µg/mL in the DPPH assay, another common method for assessing antioxidant capacity. The leaf extract of Gardenia jasminoides also exhibited potent radical scavenging in both DPPH and ABTS assays. These findings strongly suggest that this compound possesses antioxidant properties.
To definitively characterize the antioxidant potential of this compound, further research is warranted to determine its specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) value using the ABTS assay. Such data would enable a direct and quantitative comparison with other well-established antioxidants and would be invaluable for its potential development as a therapeutic agent. Professionals in drug discovery are encouraged to pursue these investigations to fully elucidate the pharmacological profile of this promising natural compound.
References
A Comparative Analysis of Polymethoxyflavones on Colon Cancer Cells: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of various polymethoxyflavones (PMFs) on colon cancer cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of their therapeutic potential, with a focus on their impact on cell viability, apoptosis, and key signaling pathways.
Comparative Efficacy of Polymethoxyflavones on Colon Cancer Cell Viability
Polymethoxyflavones, a class of flavonoids abundant in citrus peels, have demonstrated significant anti-proliferative activity against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several key PMFs on the human colon cancer cell lines HCT116 and HT-29, providing a quantitative comparison of their cytotoxic effects.
Table 1: Comparative IC50 Values of Polymethoxyflavones on HCT116 Colon Cancer Cells
| Polymethoxyflavone (PMF) | IC50 (µM) | Citation |
| Nobiletin | 37 | [1] |
| 5-Demethylnobiletin (5-DMN) | 8.4 | [1] |
| Tangeretin | 140 (0.14 mM) | [2] |
Table 2: Comparative IC50 Values of Polymethoxyflavones on HT-29 Colon Cancer Cells
| Polymethoxyflavone (PMF) | IC50 (µM) | Citation |
| Nobiletin | 4.7 - 46.2 | [1] |
| 5-Demethylnobiletin (5-DMN) | 8.5 - 22 | [1] |
| Tangeretin | 1.6 | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Studies consistently show that hydroxylated PMFs, such as 5-demethylnobiletin (a metabolite of nobiletin), exhibit stronger inhibitory effects on the growth of colon cancer cells compared to their permethoxylated counterparts like nobiletin and tangeretin.[3][4] This suggests that the presence of a hydroxyl group at the 5-position may be crucial for their enhanced anti-cancer activity.[3] Furthermore, metabolites of PMFs have been shown to be even more potent than the parent compounds in inhibiting colon cancer cell growth.[5][6]
Induction of Apoptosis and Cell Cycle Arrest
Polymethoxyflavones exert their anti-cancer effects not only by inhibiting cell proliferation but also by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Flow cytometry analysis has revealed that different PMFs can induce cell cycle arrest at different phases. For instance, in HT29 cells, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone has been shown to cause G2/M phase arrest, while 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone leads to a significant G0/G1 phase arrest.[3] In contrast, 5-hydroxy-6,7,8,4'-tetramethoxyflavone was found to increase the sub-G0/G1 cell population, indicative of apoptosis.[3] Nobiletin and tangeretin have also been reported to induce G1 cell cycle arrest in HT-29 cells.[7]
The induction of apoptosis by PMFs is a key mechanism of their anti-cancer activity. This is often mediated by the modulation of key signaling proteins involved in apoptosis.[3] Western blot analyses have demonstrated that PMFs can increase the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the expression of anti-apoptotic proteins such as Bcl-2.[8][9] The cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis, is also observed in colon cancer cells treated with these compounds.[8] The pro-apoptotic effects of some 5-hydroxy PMFs have been shown to be dependent on the presence of the pro-apoptotic protein Bax.[8]
Modulation of Key Signaling Pathways
The anti-cancer effects of polymethoxyflavones are underpinned by their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most well-characterized pathways affected by PMFs in colon cancer cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in colorectal cancer. Nobiletin has been shown to sensitize colorectal cancer cells to chemotherapy by down-regulating the PI3K/Akt/mTOR pathway.[9] This inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K, ultimately promoting apoptosis.
PI3K/Akt Signaling Pathway and PMF Inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. The inhibitory effects of some PMFs on colon cancer cells are also associated with the modulation of this pathway. By interfering with the phosphorylation cascade of the MAPK/ERK pathway, PMFs can lead to decreased cell proliferation.
MAPK/ERK Signaling Pathway and PMF Inhibition.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for the key experimental assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Colon cancer cells (HCT116 or HT-29)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Polymethoxyflavones (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PMFs in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of PMFs or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Colon cancer cells
-
6-well plates
-
PMFs
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with PMFs or vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Use appropriate software to analyze the cell cycle distribution.
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Colon cancer cells
-
PMFs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PMFs as described previously.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative study of polymethoxyflavones on colon cancer cells.
General Experimental Workflow.
References
- 1. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Demethylnobiletin more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 5. Chemopreventive effect of 5-demethylnobiletin, a unique citrus flavonoid on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [scholarworks.umass.edu]
- 7. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p53, Bax and p21 dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nobiletin sensitizes colorectal cancer cells to oxaliplatin by PI3K/Akt/MTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Gardenin D and its Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Gardenin D, a polymethoxyflavone (PMF), has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and antiproliferative activities.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on key biological activities. The information presented herein is intended to support further research and drug development efforts in the field of flavonoid-based therapeutics.
Comparative Biological Activity of Gardenin Analogs
The following table summarizes the available quantitative data on the biological activities of this compound and its close analog, Gardenin B. This data provides a baseline for understanding the potency of these compounds and for designing future analogs with enhanced activities.
| Compound | Biological Activity | Assay | Cell Line | IC50 (µg/mL) |
| This compound | Antiproliferative | Not Specified | Lung, Breast, Colon, Hepatic, Leukemia cell lines, Keratinocytes | 12.82±0.67 - 94.63±1.27 |
| Gardenin B | ODC Inhibition | Not Specified | Not Specified | 6.24 |
| Gardenin B | Cathepsin D Inhibition | Not Specified | Not Specified | 5.61 |
| Gardenin B | DPPH Scavenging | DPPH Assay | Not Applicable | 8.87 |
| Gardenin B | Nitric Oxide Scavenging | NO Scavenging Assay | Not Applicable | 10.59 |
Structure-Activity Relationship (SAR) of Polymethoxyflavones
Direct and extensive SAR studies on a wide range of this compound analogs are limited in the current literature. However, broader studies on polymethoxyflavones (PMFs) offer valuable insights into the structural features crucial for their biological activities. These general principles can be extrapolated to predict the potential effects of structural modifications on this compound.
Key Structural Features Influencing Cytotoxicity:
-
Methoxylation Pattern: The number and position of methoxyl groups on both the A and B rings of the flavone scaffold are critical determinants of cytotoxic activity.
-
A-Ring Substitution: An increased number of methoxyl groups on the A-ring generally tends to enhance antiproliferative activity.
-
B-Ring Substitution:
-
The presence of a methoxyl group at the 3'-position of the B-ring is often associated with significant cytotoxic activity.
-
Conversely, methoxylation at the 4'-position has been observed to reduce or abolish activity in some PMF series.
-
An increase in the number of methoxyl groups on the B-ring may lead to a decrease in activity.
-
Based on these principles, it can be hypothesized that the synthesis and evaluation of this compound analogs with variations in the number and placement of methoxyl and hydroxyl groups on both aromatic rings could lead to the identification of compounds with superior potency. For instance, analogs with additional methoxylation on the A-ring or strategic placement of a hydroxyl group might exhibit enhanced antiproliferative effects.
Experimental Protocols
A fundamental technique for assessing the cytotoxic or antiproliferative activity of compounds like this compound and its analogs is the MTT assay.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Signaling Pathways
Flavonoids, including polymethoxyflavones, are known to exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate potential mechanisms through which this compound and its analogs may induce apoptosis and inhibit inflammation.
Caption: Potential mechanisms of apoptosis induction by this compound and its analogs.
References
Benchmarking Gardenin D's Potency Against Other Natural Antioxidants: A Comparative Guide
In the landscape of natural product research, the quest for potent antioxidants continues to be a focal point for researchers, scientists, and drug development professionals. Among the myriad of phytochemicals, Gardenin D, a polymethoxyflavone found in the resin of Gardenia species, has garnered attention for its potential biological activities. This guide provides an objective comparison of this compound's antioxidant potency against three well-established natural antioxidants: quercetin, curcumin, and resveratrol. The comparison is supported by available experimental data from common antioxidant assays, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Antioxidant Potency
To quantitatively assess and compare the antioxidant capabilities of these compounds, data from three widely accepted assays are summarized: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
It is important to note a significant limitation in the available literature: while extensive quantitative data exists for quercetin, curcumin, and resveratrol in these standardized assays, specific data for isolated this compound is scarce. The data presented for this compound is from an antiperoxidant assay, which, while indicative of antioxidant activity, is not directly comparable to the IC50 and Trolox equivalent values from DPPH, ABTS, and ORAC assays. The data for this compound is presented to provide a preliminary indication of its potential, with the caveat that direct, quantitative comparisons with the other compounds in the same assays are not currently possible based on published research.
Table 1: DPPH Radical Scavenging Activity (IC50)
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. A lower IC50 value indicates higher antioxidant potency.
| Compound | DPPH IC50 (µM) | Source |
| This compound | 140 (Antiperoxidant Assay) | [Not directly comparable] |
| Quercetin | 19.3 | [1] |
| Curcumin | 32.86 - 53 | [2][3] |
| Resveratrol | 131 | [4] |
Table 2: ABTS Radical Scavenging Activity
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity, or as IC50 values.
| Compound | ABTS Assay Value | Source |
| This compound | Data not available | - |
| Quercetin | IC50: 48.0 ± 4.4 µM | [5] |
| Curcumin | IC50: 15.59 - 18.54 µg/mL | [6] |
| Resveratrol | TEAC: 2.59 (relative to Trolox) | [7] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole.
| Compound | ORAC Value (µmol TE/g or µmol TE/µmol) | Source |
| This compound | Data not available | - |
| Quercetin | 4.38 - 10.7 (µmol TE/µmol) | [8] |
| Curcumin | 14,981 (µmol TE/g) | [8] |
| Resveratrol | 23.12 (µmol TE/g) |
Based on the available data, quercetin consistently demonstrates very high antioxidant potency in the DPPH and ABTS assays, often exhibiting lower IC50 values than curcumin and resveratrol. Curcumin also shows strong antioxidant activity across the board. Resveratrol's potency varies depending on the assay. The single available data point for this compound from an antiperoxidant assay suggests it possesses antioxidant properties, but a definitive ranking against the other three compounds requires further investigation using standardized assays.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and facilitate the replication of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the antioxidant compound dissolved in a suitable solvent. A control is prepared with the solvent and DPPH solution alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's concentration and potency.
Procedure:
-
Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the antioxidant sample at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Absorbance measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation of antioxidant activity: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation. Alternatively, IC50 values can be calculated.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to neutralize peroxyl radicals, which are generated by a free radical initiator (e.g., AAPH). The assay quantifies the protection of a fluorescent probe (e.g., fluorescein) from oxidative degradation. The antioxidant's capacity is determined by the area under the fluorescence decay curve.
Procedure:
-
Preparation of reagents: A fluorescent probe solution (e.g., fluorescein) and a free radical initiator solution (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction mixture: The antioxidant sample, the fluorescent probe, and the buffer are mixed in a microplate well and pre-incubated.
-
Initiation of reaction: The reaction is initiated by adding the AAPH solution.
-
Fluorescence measurement: The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation of ORAC value: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from that of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a standard antioxidant, typically Trolox, and is expressed as micromoles of Trolox Equivalents (TE).
Signaling Pathways and Experimental Workflows
Natural antioxidants exert their effects through various cellular signaling pathways. Understanding these pathways is crucial for comprehending their mechanisms of action. Below are diagrams representing key signaling pathways modulated by antioxidants and a general workflow for assessing antioxidant activity.
Caption: General workflow for assessing antioxidant activity.
Caption: Nrf2 signaling pathway activation by antioxidants.
Caption: Inhibition of NF-κB signaling by antioxidants.
Conclusion
This comparative guide highlights the potent antioxidant activities of quercetin, curcumin, and resveratrol, with quercetin often demonstrating superior radical scavenging capabilities in the assays reviewed. While direct quantitative comparison with this compound is currently challenging due to limited data, the available information suggests it possesses antioxidant properties worthy of further investigation. To definitively benchmark this compound's potency, future research should focus on evaluating the isolated compound in standardized antioxidant assays such as DPPH, ABTS, and ORAC. Such studies will be invaluable for researchers, scientists, and drug development professionals in identifying and characterizing novel and effective natural antioxidants.
References
- 1. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antikoerper-online.de]
- 5. [PDF] Antioxidant Activities of Flavonoid Aglycoes from Kenyan Gardenia ternifolia Schum and Thonn | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]
- 7. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 8. japsonline.com [japsonline.com]
Independent Validation of Published Gardenin D Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Gardenin D with available data from independent and related studies. The aim is to offer a clear perspective on the current validation status of this compound's therapeutic potential, focusing on its antioxidant and antiproliferative properties.
Executive Summary
This compound, a polymethoxyflavone (PMF), has been credited with antioxidant and anticancer activities in initial research. A study published in Planta Medica in 1991 reported an IC50 value of 140 µM for its antiperoxidant activity[1][2][3]. More recently, a 2017 publication in Biomedicine & Pharmacotherapy indicated its antiproliferative effects against various cancer cell lines, with IC50 values ranging from 12.82 to 94.63 µg/mL, and also noted its ability to inhibit nitric oxide (NO) production with an IC50 of 10.59 µg/mL. However, a comprehensive review of the current literature reveals a scarcity of direct independent validation studies replicating these specific quantitative findings. While the broader class of polymethoxyflavones exhibits similar biological activities, direct comparative data for this compound remains limited. This guide synthesizes the available information to provide a framework for understanding the existing evidence and identifying areas for future validation research.
Data Presentation: A Comparative Analysis of Bioactivity
To facilitate a clear comparison, the following tables summarize the reported quantitative data for this compound and related polymethoxyflavones.
Table 1: Antioxidant Activity of this compound and Comparators
| Compound | Assay | Reported IC50 | Source |
| This compound | Antiperoxidant | 140 µM | Planta Medica, 1991[1][2][3] |
| Quercetin | DPPH Radical Scavenging | ~5-15 µM | General Flavonoid Data |
| Luteolin | DPPH Radical Scavenging | ~7.6 µM | Journal of Applied Pharmaceutical Science, 2024[4] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | ~5-15 µM | General Flavonoid Data |
Table 2: Antiproliferative and Anti-inflammatory Activity of this compound and Related PMFs
| Compound | Cell Line(s) | Activity | Reported IC50 | Source |
| This compound | Lung, Breast, Colon, Hepatic, Leukemia | Antiproliferative | 12.82 - 94.63 µg/mL | Biomedicine & Pharmacotherapy, 2017 |
| This compound | Macrophages | Nitric Oxide Inhibition | 10.59 µg/mL | Biomedicine & Pharmacotherapy, 2017 |
| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone | Lung Carcinoma (H522) | Antiproliferative (Apoptosis) | Not specified | Chemico-Biological Interactions, 2015[5] |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | Colon Cancer (HCT116, HT29) | Antiproliferative (Apoptosis) | Not specified | Molecular Nutrition & Food Research, 2011[6][7] |
| Tangeretin | Prostate Cancer (PC-3, DU145) | Antiproliferative | Not specified | Frontiers in Nutrition, 2022[8][9] |
| Nobiletin | Prostate Cancer (PC-3, DU145) | Antiproliferative | No appreciable effect | Frontiers in Nutrition, 2022[8] |
| L-NMMA (Positive Control) | Macrophages | Nitric Oxide Inhibition | 65.6 µM | Chemistry & Biodiversity, 2017[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the context of this compound's biological activity. The specific parameters from the original studies are noted where available.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay assesses the ability of a compound to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Sample Preparation: this compound and reference antioxidants are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine), which converts nitrite into a purple azo compound.
-
Measurement: The absorbance is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
While specific validated signaling pathways for this compound are not extensively documented, the activities of related polymethoxyflavones suggest potential mechanisms of action.
Potential Anti-inflammatory Signaling Pathway
Based on studies of other flavonoids, this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide. This is often achieved through the downregulation of the inducible nitric oxide synthase (iNOS) enzyme, which is regulated by transcription factors such as NF-κB.
Caption: Postulated inhibitory effect of this compound on the LPS-induced inflammatory pathway.
General Workflow for In Vitro Bioactivity Screening
The process of identifying and quantifying the biological activity of a compound like this compound typically follows a standardized workflow.
Caption: A generalized workflow for the in vitro screening of this compound's bioactivity.
Conclusion and Future Directions
The available data suggests that this compound possesses antioxidant and antiproliferative properties, consistent with the broader class of polymethoxyflavones. However, the initial quantitative findings lack robust, independent validation. For drug development professionals and researchers, this highlights a critical gap in the scientific literature.
Future research should prioritize:
-
Independent Replication: Conducting studies to independently verify the reported IC50 values for this compound's antioxidant, antiproliferative, and anti-inflammatory activities.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Comparative Studies: Performing head-to-head comparisons of this compound with other structurally related and well-characterized polymethoxyflavones to better understand its relative potency and potential advantages.
By addressing these areas, the scientific community can build a more comprehensive and validated understanding of this compound's therapeutic potential.
References
- 1. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 4. japsonline.com [japsonline.com]
- 5. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antioxidant activity of different flavonoids by the chemiluminescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating In Vitro Studies of Gardenin D's Antiproliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antiproliferative effects of Gardenin D, a polymethoxyflavone found in the gum resin of Gardenia lucida. Due to the limited availability of comprehensive studies focusing solely on this compound, this guide also includes data on other structurally related and well-researched polymethoxyflavones (PMFs) to offer a broader context for its potential anticancer activities. The information presented herein is intended to assist researchers in designing and replicating experiments to further elucidate the therapeutic potential of this compound.
Comparative Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and comparable PMFs against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| This compound | Lung | Lung Cancer | 12.82 ± 0.67 | [1] |
| Breast | Breast Cancer | 21.34 ± 0.82 | [1] | |
| Colon | Colon Cancer | 35.16 ± 1.15 | [1] | |
| Hepatic | Liver Cancer | 42.78 ± 0.93 | [1] | |
| Leukemia | Leukemia | 94.63 ± 1.27 | [1] | |
| Gardenin B | Lung | Lung Cancer | >100 | [1] |
| Breast | Breast Cancer | >100 | [1] | |
| Colon | Colon Cancer | >100 | [1] | |
| Hepatic | Liver Cancer | >100 | [1] | |
| Leukemia | Leukemia | >100 | [1] | |
| Acerosin | Lung | Lung Cancer | 15.62 ± 0.54 | [1] |
| Breast | Breast Cancer | 28.41 ± 0.98 | [1] | |
| Colon | Colon Cancer | 41.29 ± 1.32 | [1] | |
| Hepatic | Liver Cancer | 56.17 ± 1.08 | [1] | |
| Leukemia | Leukemia | >100 | [1] |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. The following table illustrates the pro-apoptotic effects of a related compound, Gedunin, on glioblastoma cell lines.
| Compound | Cell Line | Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Citation |
| Gedunin | U251 | 5 | 17.6 | 0.5 | [2] |
| 10 | 44.0 | 1.8 | [2] | ||
| 20 | 60.0 | 8.2 | [2] | ||
| U87 | 5 | 10.0 | Not Reported | [2] | |
| 10 | 14.0 | Not Reported | [2] | ||
| 20 | 22.0 | Not Reported | [2] |
Cell Cycle Analysis
Many anticancer compounds inhibit cell proliferation by arresting the cell cycle at specific phases, preventing cancer cells from dividing. The table below shows the effect of Gedunin on the cell cycle distribution of glioblastoma cells.
| Compound | Cell Line | Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Gedunin | U251 | 0 (Control) | 50.1 | 25.2 | 24.7 | [2] |
| 5 | 55.3 | 20.1 | 24.6 | [2] | ||
| 10 | 62.8 | 15.4 | 21.8 | [2] | ||
| 20 | 70.1 | 10.2 | 19.7 | [2] | ||
| U87 | 0 (Control) | 52.3 | 23.1 | 24.6 | [2] | |
| 5 | 58.7 | 18.9 | 22.4 | [2] | ||
| 10 | 65.4 | 13.2 | 21.4 | [2] | ||
| 20 | 72.3 | 8.9 | 18.8 | [2] |
Experimental Protocols
To facilitate the replication of these studies, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflows for in vitro antiproliferation studies.
References
A Comparative Analysis of Gardenin D and Gardenin B in Neuroprotection: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of two polymethoxyflavonoids, Gardenin D and Gardenin B, with a focus on their potential roles in neuroprotection. The information presented herein is based on available experimental data to facilitate an objective comparison for research and development purposes.
Overview of Neuroprotective Potential
Current research presents a contrasting picture of the neuroprotective capabilities of this compound and Gardenin B. While data on this compound's direct neuroprotective effects are limited, its recognized antioxidant properties suggest a potential, yet unproven, role in mitigating oxidative stress-related neuronal damage. In stark contrast, studies on Gardenin B have shown it to be ineffective in protecting dopaminergic neurons in a preclinical model of Parkinson's disease. The primary research focus for Gardenin B has been on its cytotoxic effects in cancer cell lines.
A structurally related compound, Gardenin A, has demonstrated significant neuroprotective effects by modulating inflammatory and antioxidant pathways, offering a valuable point of reference for the potential mechanisms of other polymethoxyflavonoids.[1][2]
Comparative Analysis of Bioactivities
The following table summarizes the available quantitative data on the bioactivities of this compound and Gardenin B relevant to neuroprotection.
| Parameter | This compound | Gardenin B | Source |
| Antioxidant Activity (Antiperoxidant) | IC50 = 140 µM | Data not available | [3] |
| Neuroprotection in Drosophila Parkinson's Model | Data not available | Ineffective at 10 µM | [4][5] |
| Effect on Dopaminergic Neurons | Data not available | No protection against PQ-induced loss | [4][5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key experiments cited in this guide.
Antiperoxidant Activity Assay for this compound
Objective: To determine the concentration of this compound required to inhibit lipid peroxidation by 50% (IC50).
Protocol:
-
Model System: Rat brain homogenates are commonly used as a source of lipids susceptible to peroxidation.
-
Induction of Peroxidation: Lipid peroxidation is induced by the addition of an oxidizing agent, such as ferrous sulfate (FeSO₄) and ascorbic acid.
-
Treatment: Different concentrations of this compound are pre-incubated with the brain homogenates before the addition of the inducing agents.
-
Quantification of Peroxidation: The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This is typically done spectrophotometrically.
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in TBARS formation compared to the control (no this compound) is determined as the IC50 value.
Experimental Workflow: Antiperoxidant Activity Assay
Caption: Workflow for determining the antiperoxidant IC50 of this compound.
Neuroprotection Assay in a Drosophila Model of Parkinson's Disease (for Gardenin B)
Objective: To assess the ability of Gardenin B to protect dopaminergic neurons from paraquat (PQ)-induced toxicity in a fruit fly model.
Protocol:
-
Animal Model: Transgenic Drosophila melanogaster expressing Green Fluorescent Protein (GFP) under the control of the tyrosine hydroxylase promoter (TH-GAL4 > UAS-GFP) are used to visualize dopaminergic neurons.
-
Treatment: Adult male flies are pre-fed a diet supplemented with 10 µM Gardenin B for a specified period (e.g., 4 days). A control group is fed a standard sucrose diet.
-
Induction of Neurotoxicity: Following the pre-feeding period, flies are exposed to a diet containing a neurotoxin, such as 5 mM paraquat (PQ), to induce the loss of dopaminergic neurons.
-
Analysis of Neuronal Loss: After the exposure period (e.g., 48 hours), the brains of the flies are dissected and imaged using confocal microscopy to visualize the GFP-labeled dopaminergic neurons.
-
Quantification: The number of surviving dopaminergic neurons in specific clusters (e.g., PPM and PPL1) is counted and compared between the Gardenin B-treated group and the control group.[4][5]
Signaling Pathways in Neuroprotection: A Polymethoxyflavonoid Perspective
While specific signaling pathways for this compound and Gardenin B in a neuroprotective context are not well-defined, the mechanisms of the related compound, Gardenin A, provide valuable insights into how polymethoxyflavonoids may exert neuroprotective effects.
Gardenin A has been shown to confer neuroprotection through the modulation of key signaling pathways involved in antioxidant defense and inflammation.[2]
Signaling Pathway: Postulated Neuroprotective Mechanism of Polymethoxyflavonoids (based on Gardenin A)
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity Antiperoxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 4. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lack of Publicly Available Data on the Synergistic Effects of Gardenin D with Other Compounds
Despite a comprehensive search of available scientific literature, no specific studies detailing the synergistic effects of Gardenin D in combination with other compounds were identified. As a result, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.
The initial investigation sought to find research that evaluated this compound in combination therapies, with the goal of extracting quantitative data such as IC50 values, combination indices (CI), and dose reduction indices (DRI). This data is essential for objectively comparing the synergistic efficacy of this compound with other potential therapeutic agents. The search was also aimed at identifying the experimental methodologies and the underlying signaling pathways involved in any observed synergistic interactions.
Further searches were broadened to include "Gardenin A," a closely related polymethoxyflavone, in the hope of finding analogous studies that could provide a basis for the guide. While research on Gardenin A as a standalone compound is more extensive, particularly in the context of its neuroprotective and anti-inflammatory properties, there was a similar absence of specific studies focused on its synergistic effects when combined with other drugs. The available literature primarily details its mechanism of action and therapeutic potential as a single agent.
Without publicly available experimental data from studies that have specifically tested this compound (or Gardenin A) in combination with other compounds, the core requirements for the requested comparison guide—namely the presentation of quantitative data in tables, detailed experimental protocols, and diagrams of synergistic signaling pathways—cannot be fulfilled.
Researchers, scientists, and drug development professionals interested in the potential synergistic applications of this compound are encouraged to pursue novel research in this area. Such studies would be invaluable in elucidating the potential of this compound in combination therapies and would provide the necessary data for the future development of comprehensive comparison guides.
Safety Operating Guide
Proper Disposal of Gardenin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Gardenin D, a flavonoid compound with antioxidant and antiproliferative activities.[1][2] The information presented here is compiled to provide essential safety and logistical information, fostering a culture of safety and responsible chemical handling.
Hazard Assessment and Classification
The first critical step in any chemical disposal procedure is to understand its hazards. According to its Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture .[3] This classification is the primary determinant for its disposal pathway.
Key Safety Information:
| Property | Value | Source |
| CAS Number | 29202-00-4 | [1][3] |
| Molecular Formula | C₁₉H₁₈O₈ | [1][3] |
| Physical Form | Solid | [1] |
| GHS Classification | Not a hazardous substance or mixture | [3] |
Step-by-Step Disposal Protocol for this compound
Even though this compound is not classified as hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal. The following steps provide a general guideline that should be adapted to your specific laboratory and institutional protocols.
Step 1: Container Selection and Preparation
-
Original Container: Whenever possible, dispose of solid this compound in its original manufacturer's container.[4] This ensures that the container is compatible and properly labeled.
-
Alternative Containers: If the original container is not available or is compromised, select a new, clean, and compatible container with a secure, leak-proof screw-on cap.[4][5] Ensure the new container is clearly labeled.
-
Container Integrity: The container must be in good condition, free from rust or leaks.[5]
Step 2: Labeling
Proper labeling is essential to prevent the generation of "unknown" chemical waste.[4][5]
-
Hazardous Waste Label (If Required by Institution): Even for non-hazardous materials, some institutions may require a "Hazardous Waste" tag for tracking purposes. If so, fill it out completely with the following information:
-
Full chemical name: "this compound"
-
Quantity of the waste
-
Date of waste generation
-
Laboratory or room number
-
Principal Investigator's name and contact information[6]
-
-
Clear Identification: At a minimum, the container must be clearly labeled with the full chemical name, "this compound."
Step 3: Waste Segregation and Storage
-
Solid Waste Stream: Dispose of this compound as a dry, solid chemical waste.[4]
-
No Mixing: Do not mix solid this compound with liquid waste.[4]
-
Storage Location: Store the waste container in a designated hazardous waste storage area within the laboratory.[4]
-
Secondary Containment: It is good practice to place the waste container in a secondary container to capture any potential spills or leaks.[4]
Step 4: Final Disposal
The final disposal route for non-hazardous solid waste can vary by institution.
-
Institutional EHS Pickup: Most research institutions have an Environmental Health and Safety (EHS) department that manages chemical waste pickup. Schedule a pickup for your properly packaged and labeled this compound waste.
-
Trash Disposal (Verify with EHS): For a chemical to be safely disposed of in the regular trash, it must meet several criteria, including not being flammable, reactive, corrosive, or toxic.[7] While the SDS for this compound indicates it is not hazardous, always confirm with your institution's EHS department before disposing of any chemical in the regular trash. Some institutions prohibit the disposal of any laboratory chemical in the regular trash, regardless of its hazard classification.
Step 5: Empty Container Disposal
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with an appropriate solvent (such as water or another suitable solvent in which this compound is soluble) to remove all residues.[5]
-
Rinsate Collection: The rinsate from a container that held a non-hazardous substance can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations.[7] However, it is best practice to collect the rinsate as hazardous waste if the solvent used is hazardous.[5]
-
Final Disposal of Empty Container: After triple-rinsing and air drying, the empty container can usually be disposed of in the regular trash or recycled.[5]
Experimental Workflow for Disposal Decision
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS:29202-00-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
Personal protective equipment for handling Gardenin D
For Immediate Reference by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling of Gardenin D (CAS No: 29202-00-4). While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain sample integrity.[1] This document outlines the necessary personal protective equipment (PPE), procedural guidelines for handling and disposal, and emergency measures.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure and ensure personal safety. Although this compound is non-hazardous, the following PPE is mandatory when handling the compound, particularly in its powdered form, to prevent inhalation of dust and skin contact.[1]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves. | To prevent direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required in a well-ventilated area. A dust mask is recommended when handling large quantities or if dust generation is likely. | To prevent inhalation of fine powder particles. |
II. Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound will ensure safety and procedural consistency. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Correctly putting on and taking off PPE is critical to prevent contamination.
Table 2: PPE Donning and Doffing Procedures
| Donning (Putting On) Sequence[2][3][4][5] | Doffing (Taking Off) Sequence[2][4] |
| 1. Lab Coat | 1. Gloves |
| 2. Mask/Respirator (if needed) | 2. Lab Coat |
| 3. Goggles/Face Shield | 3. Goggles/Face Shield |
| 4. Gloves | 4. Mask/Respirator (if needed) |
| 5. Wash Hands |
-
Preparation : Before handling, ensure the workspace is clean and uncluttered. If possible, work in a fume hood or a designated area with good ventilation to minimize the potential for dust inhalation.[6][7]
-
Weighing : Use a spatula to transfer the powder to a weighing boat. Avoid pouring directly from the container to minimize dust generation.[8] If any static is observed, an anti-static gun can be used.
-
Transport : When moving the compound within the laboratory, ensure it is in a sealed container. For larger quantities, use a secondary container to mitigate spill risks.[9]
III. Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
Table 3: First Aid and Emergency Measures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with soap and water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical advice.[1] |
| Minor Spill | For a small spill of powdered this compound, gently sweep it up to avoid creating dust. A wet paper towel can be used to wipe the area. Place the collected material in a sealed container for disposal.[10][11] |
IV. Disposal Plan
As this compound is a non-hazardous chemical, disposal is straightforward but must be done responsibly.
Caption: Disposal pathways for this compound waste.
-
Solid Waste : Unused or waste this compound powder, as well as contaminated consumables such as gloves and weighing boats, should be collected in a sealed bag or container and disposed of as non-hazardous solid waste.[12]
-
Liquid Waste : Solutions of this compound in non-hazardous solvents may be permissible for drain disposal with copious amounts of water, but it is imperative to consult and adhere to local institutional and municipal regulations first.[1]
-
Empty Containers : Original containers should be triple-rinsed with an appropriate solvent. Once clean and dry, deface the label and dispose of the container in the regular trash or recycling.[1]
References
- 1. sfasu.edu [sfasu.edu]
- 2. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 3. ibc.utah.edu [ibc.utah.edu]
- 4. uottawa.ca [uottawa.ca]
- 5. uwindsor.ca [uwindsor.ca]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. acs.org [acs.org]
- 12. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
